molecular formula C13H10FNO2 B8814901 4-Fluoro-2-(phenylamino)benzoic acid CAS No. 365-54-8

4-Fluoro-2-(phenylamino)benzoic acid

Cat. No.: B8814901
CAS No.: 365-54-8
M. Wt: 231.22 g/mol
InChI Key: DQDYIKGGALFGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-(phenylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(phenylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

365-54-8

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

2-anilino-4-fluorobenzoic acid

InChI

InChI=1S/C13H10FNO2/c14-9-6-7-11(13(16)17)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H,(H,16,17)

InChI Key

DQDYIKGGALFGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 4-Fluoro-2-(phenylamino)benzoic Acid (CAS 365-54-8)

Author: BenchChem Technical Support Team. Date: March 2026

Core Molecular Characteristics, Synthetic Utility, and Pharmacological Applications

Executive Summary

In the landscape of modern drug discovery, the rational design of kinase inhibitors and anti-inflammatory agents heavily relies on privileged molecular scaffolds. 4-Fluoro-2-(phenylamino)benzoic acid (CAS 365-54-8) is a highly versatile fluorinated diarylamine derivative. Structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound has transcended its origins to become a critical building block in the synthesis of advanced allosteric kinase inhibitors, particularly targeting the MEK and JNK signaling pathways.

This whitepaper provides an in-depth technical analysis of CAS 365-54-8, detailing the causality behind its structural design, its role in biological signaling, and field-proven synthetic methodologies for its utilization.

Physicochemical Profiling and Structural Logic

The structural architecture of 4-Fluoro-2-(phenylamino)benzoic acid is not arbitrary; every functional group serves a precise physicochemical purpose.

  • The Fluorine Substitution (C4 Position): The introduction of a fluorine atom at the 4-position of the benzoic acid ring provides a dual advantage. First, fluorine's high electronegativity and small van der Waals radius impart metabolic stability, shielding the aromatic ring from rapid cytochrome P450-mediated oxidation without introducing significant steric bulk. Second, its strong electron-withdrawing inductive effect modulates the pKa​ of the adjacent carboxylic acid, optimizing the molecule's ionization profile for physiological pH.

  • The Diarylamine Bridge: The secondary amine connecting the two aromatic rings provides critical conformational flexibility. It allows the molecule to adopt an orthogonal, non-coplanar geometry. This specific 3D architecture is essential for the molecule to wedge into the deep, narrow allosteric pockets of enzymes, a feat rigid planar molecules cannot achieve.

Quantitative Data Summary

The following table summarizes the core quantitative metrics and physical properties of the compound, synthesized from verified chemical databases 1.

ParameterValue / Description
CAS Number 365-54-8
Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Purity Standard ≥ 95% (Typically verified via HPLC/NMR)
Physical State Solid (Powder)
Storage Temperature 2-8°C (Refrigerated to prevent oxidative degradation)
Primary Application Kinase Inhibitor Intermediate (MEK/JNK pathways)

Pharmacological Mechanisms: From NSAIDs to Kinase Modulators

Allosteric Kinase Inhibition (JNK/MEK Pathways)

The 2-(phenylamino)benzoic acid motif is a recognized pharmacophore in oncology and immunology. Derivatives of CAS 365-54-8 act as potent inhibitors of c-Jun N-terminal kinases (JNK) and Mitogen-activated protein kinase kinase (MEK) 2.

Mechanistically, the carboxylic acid acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides in the kinase hinge region. Simultaneously, the fluorinated and unsubstituted phenyl rings occupy adjacent hydrophobic allosteric pockets. This binding induces a conformational shift that locks the kinase in an inactive state, preventing the phosphorylation cascade that leads to tumor hyper-proliferation or severe autoimmune inflammation. Similar halogenated fenamate analogs are explicitly utilized as intermediates in the preparation of clinical-grade MEK inhibitors 3.

G Stimulus Extracellular Stimuli (Stress, Cytokines) MAP3K MAP3K (MEKK1/4) Stimulus->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK Target Transcription Factors (c-Jun, ATF2) JNK->Target Inhibitor 4-Fluoro-2-(phenylamino)benzoic acid derivatives Inhibitor->JNK Allosteric Inhibition

Diagram 1: JNK signaling pathway illustrating the allosteric inhibition node by fenamate derivatives.

Experimental Protocols: Synthesis and Validation

To utilize CAS 365-54-8 effectively, researchers must understand its synthesis via the Ullmann cross-coupling reaction. The following protocol is designed as a self-validating system , ensuring that each step contains an internal check for success, and explaining the causality behind the reagent selection.

Protocol: Ullmann Cross-Coupling Synthesis of CAS 365-54-8

Objective: Synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline.

  • Step 1: Reaction Setup & Reagent Selection

    • Action: In a flame-dried Schlenk flask, combine 2-bromo-4-fluorobenzoic acid (1.0 eq), aniline (1.2 eq), Copper(I) Iodide ( CuI , 0.1 eq), and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) in anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: Flame-drying removes trace moisture that could quench the active copper catalytic species. K2​CO3​ is deliberately selected over stronger bases (e.g., NaOtBu ) to deprotonate the aniline without causing unwanted decarboxylation of the benzoic acid substrate. DMF is chosen for its high boiling point, accommodating the extreme thermal conditions required.

  • Step 2: Thermal Activation

    • Action: Purge the flask with N2​ for 15 minutes to degas the solvent, then heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.

    • Causality: The high temperature is thermodynamically mandatory to drive the oxidative addition of the deactivated, electron-rich aryl halide to the copper center, overcoming the high activation energy barrier of C-N bond formation.

  • Step 3: In-Process Self-Validation

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase.

    • Validation: The complete disappearance of the starting material spot and the emergence of a new, highly UV-active spot at a lower Rf​ value confirms reaction progression. If the starting material persists, catalytic poisoning has occurred, and fresh CuI must be spiked.

  • Step 4: Workup & Isolation

    • Action: Cool the mixture to room temperature, dilute with distilled water, and filter through a pad of Celite to remove insoluble copper salts. Acidify the clear filtrate dropwise with 2N HCl until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate intermediate. This drastically reduces its aqueous solubility, forcing the neutral product to precipitate out of the aqueous phase. This enables isolation via simple vacuum filtration rather than requiring complex, low-yield column chromatography.

  • Step 5: Final Validation

    • Action: Filter the precipitated solid, wash with cold water, and recrystallize from an ethanol/water mixture.

    • Validation: Confirm purity via 1H NMR ( DMSO−d6​ ). The protocol is validated upon observing the characteristic broad singlet of the diarylamine NH proton at ~9.5 ppm and the highly deshielded carboxylic acid proton at ~13.0 ppm.

G SM1 2-Bromo-4-fluorobenzoic acid Reagents CuI, K2CO3, DMF 120°C, 12h SM1->Reagents SM2 Aniline SM2->Reagents Product 4-Fluoro-2-(phenylamino) benzoic acid Reagents->Product Purification Acidification & Recrystallization Product->Purification

Diagram 2: Chemical synthesis workflow for CAS 365-54-8 via Ullmann cross-coupling.

Downstream Derivatization: Building Advanced Therapeutics

Once synthesized, CAS 365-54-8 rarely serves as the final drug candidate. Instead, it is subjected to downstream derivatization. The most common pathway involves intramolecular cyclization. By treating the compound with strong dehydrating acids (such as Eaton's reagent or polyphosphoric acid), the carboxylic acid undergoes an electrophilic aromatic substitution with the adjacent phenyl ring, yielding fluorinated acridones. Alternatively, amidation of the carboxylic acid followed by cyclization yields functionalized quinolones, which are the exact structural backbones of several patented JNK inhibitors 2.

References

  • ChemicalBook. "4-FLUORO-2-PHENYLAMINO-BENZOIC ACID CAS#: 365-54-8". ChemicalBook Database. 1

  • Google Patents. "WO2013007676A1 - Aminomethyl quinolone compounds". World Intellectual Property Organization. 2

  • ChemicalBook. "2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid | 391211-97-5". ChemicalBook Database. 3

Sources

4-Fluoro-2-(phenylamino)benzoic Acid (CAS 365-54-8): A Critical Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into established pharmacophores is a proven methodology for enhancing metabolic stability, modulating pKa, and improving target binding affinity. 4-Fluoro-2-(phenylamino)benzoic acid (CAS 365-54-8)[1], a fluorinated derivative of the classic fenamic acid scaffold, represents a highly versatile pharmaceutical intermediate. As a Senior Application Scientist, I have observed its critical utility in two primary domains: as a direct precursor to novel non-steroidal anti-inflammatory drugs (NSAIDs) and allosteric kinase inhibitors (e.g., MEK inhibitors)[2], and as a cyclization substrate for the synthesis of 7-fluoroacridin-9(10H)-ones, which are potent anticancer and antiviral pharmacophores[3].

This technical guide deconstructs the physicochemical rationale behind this intermediate, provides self-validating synthetic protocols, and visualizes its downstream applications in drug discovery.

Chemical Profiling and Mechanistic Rationale

The parent structure, 2-(phenylamino)benzoic acid (fenamic acid), is a well-documented NSAID core that inhibits cyclooxygenase (COX) enzymes. The introduction of a fluorine atom at the 4-position of the benzoic acid ring profoundly alters the molecule's electronic and steric profile.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) resists cytochrome P450-mediated oxidative metabolism at the para-position, significantly increasing the half-life of downstream active pharmaceutical ingredients (APIs).

  • Conformational Locking: The electronegativity of fluorine induces subtle dipole-dipole interactions that restrict the rotational freedom of the diphenylamine bond, pre-organizing the molecule into a bioactive conformation favorable for binding to the allosteric pockets of kinases (such as MEK1/2)[2].

  • Lipophilicity Modulation: Fluorination increases the overall lipophilicity (LogP), enhancing cellular permeability and blood-brain barrier (BBB) penetration for neuro-oncology targets.

Quantitative Physicochemical Data

The following table summarizes the key properties of the intermediate, which dictate the choice of solvents and isolation techniques during synthesis.

PropertyValue / Description
Chemical Name 4-Fluoro-2-(phenylamino)benzoic acid
CAS Registry Number 365-54-8
Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
Structural Class N-Phenylanthranilic acid (Fenamate)
Hydrogen Bond Donors 2 (-NH, -COOH)
Hydrogen Bond Acceptors 3 (N, O, O)
Predicted pKa (Carboxylic Acid) ~3.8 (Acidic precipitation threshold)

Synthetic Workflows & Self-Validating Protocols

The utility of 4-fluoro-2-(phenylamino)benzoic acid lies in its dual nature: it is both the product of a cross-coupling reaction and the starting material for complex ring systems. Below are the field-proven protocols for its synthesis and subsequent derivatization.

Protocol A: Copper-Catalyzed Ullmann Condensation

The synthesis of the fenamic acid core is classically achieved via the Ullmann condensation[4]. This protocol couples 2-bromo-4-fluorobenzoic acid with aniline.

Causality & Logic: Traditional nucleophilic aromatic substitution requires highly electron-deficient rings. To overcome the high activation energy of unactivated aryl halides, Copper(0) or Copper(I) is used. The copper catalyst coordinates with the amine and undergoes oxidative addition into the C-Br bond. Potassium carbonate ( K2​CO3​ ) is selected as the base because it dually deprotonates the carboxylic acid (enhancing solubility in polar aprotic solvents like DMF) and neutralizes the hydrobromic acid byproduct, driving the reaction forward.

Step-by-Step Methodology:

  • Reactor Charging: To a dry, 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-4-fluorobenzoic acid (1.0 eq, 50 mmol) and aniline (1.2 eq, 60 mmol).

  • Catalyst & Base Addition: Add anhydrous K2​CO3​ (2.0 eq, 100 mmol) and Copper powder (0.1 eq, 5 mmol).

  • Solvent & Degassing (Critical Step): Add 200 mL of anhydrous DMF. Purge the system with inert Nitrogen ( N2​ ) for 15 minutes. Self-Validation: Failure to degas will result in the oxidation of Cu(I) to inactive Cu(II) species, halting the catalytic cycle and producing black cupric oxide precipitates.

  • Heating: Heat the mixture to 120°C in an oil bath for 12 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup & Isolation: Cool to room temperature and filter through a Celite pad to remove copper residues. Pour the filtrate into 600 mL of ice water.

  • Acidic Precipitation: Slowly add 2M HCl dropwise until the pH reaches 3.5. Self-Validation: The product exists as a soluble carboxylate salt at basic pH. At pH 3.5, the carboxylic acid is protonated, and the highly lipophilic product crashes out as an off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Intramolecular Cyclization to 7-Fluoroacridin-9(10H)-one

N-aryl anthranilic acids are premier precursors for substituted acridines[3].

Causality & Logic: Polyphosphoric acid (PPA) is utilized as both the solvent and the dehydrating agent. PPA protonates the carboxylic acid of the intermediate, generating a highly reactive, electrophilic acylium ion. The electron-rich aniline ring subsequently undergoes an intramolecular Friedel-Crafts acylation at the ortho-position, forming the central tricyclic acridone core.

Step-by-Step Methodology:

  • Mixing: In a 250 mL beaker, add 4-fluoro-2-(phenylamino)benzoic acid (10 mmol) to 50 g of pre-warmed Polyphosphoric acid (PPA).

  • Cyclization: Heat the highly viscous mixture to 100°C with mechanical stirring for 4 hours. The mixture will turn deep yellow/green, indicating the formation of the conjugated tricyclic system.

  • Quenching: Pour the hot, viscous syrup directly into 300 g of crushed ice with vigorous stirring. Self-Validation: The PPA will hydrolyze into water-soluble phosphoric acid, while the neutral 7-fluoroacridone product will precipitate as a bright yellow solid.

  • Neutralization: Add 10% NaOH until the aqueous suspension is neutral (pH 7) to ensure no product remains protonated at the acridone nitrogen. Filter and recrystallize from ethanol.

Visualizing the Workflows and Biological Targets

To fully grasp the utility of this intermediate, we must visualize both its synthetic trajectory and the biological pathways its derivatives target.

Synthetic Trajectory

The following diagram illustrates the divergent synthetic pathways originating from the Ullmann condensation, leading either to acridone scaffolds or advanced kinase inhibitors.

SynthWorkflow A 2-Bromo-4-fluorobenzoic Acid + Aniline B Ullmann Condensation (Cu Catalyst, K2CO3, 120°C) A->B C 4-Fluoro-2-(phenylamino)benzoic Acid (Pharmaceutical Intermediate) B->C D Intramolecular Cyclization (PPA, 100°C) C->D F Amidation / Halogenation (Derivatization) C->F E 7-Fluoroacridin-9(10H)-one (Anticancer/Antiviral Scaffold) D->E G Fluorinated MEK Inhibitor (Target API) F->G

Caption: Synthetic divergence of 4-Fluoro-2-(phenylamino)benzoic acid into acridones and APIs.

Biological Application: MEK/ERK Pathway Inhibition

Fluorinated diphenylamine derivatives (structurally analogous to 4-fluoro-2-(phenylamino)benzoic acid) are heavily utilized as allosteric inhibitors of MEK1/2[2]. By binding adjacent to the ATP pocket, they lock the kinase in an inactive conformation, halting the MAPK signaling cascade responsible for tumor proliferation.

MEKPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS (GTP-Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Fenamate-derived MEK Inhibitor Inhibitor->MEK Allosteric Inhibition

Caption: Interruption of the MAPK signaling cascade by fenamate-derived MEK inhibitors.

Conclusion

4-Fluoro-2-(phenylamino)benzoic acid is far more than a simple building block; it is a meticulously designed intermediate that leverages the unique stereoelectronic properties of fluorine. Whether deployed via Ullmann condensation to build the core[4], or subjected to Friedel-Crafts cyclization to yield rigid intercalating agents[3], mastering the handling and reactivity of this intermediate is essential for any process chemist targeting advanced kinase inhibitors or novel NSAID therapeutics.

Sources

Unraveling the Pharmacological Profile of 4-Fluoro-2-(phenylamino)benzoic Acid: A Technical Guide to Fluorinated Fenamate Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-2-(phenylamino)benzoic acid (4-F-PABA; CAS: 365-54-8) is a specialized, halogenated anthranilic acid derivative belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. While structurally analogous to well-known therapeutics like flufenamic acid and mefenamic acid, the specific para-fluoro substitution on the benzoic acid ring imparts unique physicochemical properties[2]. This whitepaper dissects the multi-target mechanism of action (MoA) of 4-F-PABA, exploring its primary role as a cyclooxygenase (COX) inhibitor, its secondary function as a broad-spectrum ion channel modulator, and the experimental frameworks required to rigorously validate these pathways.

Structural Pharmacology: The Fluorine Effect

In modern drug design, the incorporation of a fluorine atom is a highly deliberate structural modification[2]. For 4-F-PABA, the placement of fluorine at the 4-position of the benzoic acid ring serves three critical functions:

  • Metabolic Shielding: The C–F bond is significantly stronger than a C–H bond. Placing fluorine at the para position blocks cytochrome P450-mediated aromatic hydroxylation, a common metabolic liability that leads to rapid clearance of unsubstituted phenyl rings[3].

  • Lipophilicity and Target Affinity: Fluorine increases the overall lipophilicity of the molecule[4]. This enhances partitioning into the lipid bilayer and improves binding affinity within the highly hydrophobic arachidonic acid-binding channel of COX enzymes[5].

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxylic acid, ensuring that the molecule is >99% ionized at physiological pH (pH 7.4)[6]. This ionized state is crucial for anchoring the drug to the Arg120 and Tyr355 residues at the entrance of the COX active site[5].

Primary Mechanism: Cyclooxygenase (COX-1/2) Inhibition

Like other fenamates, 4-F-PABA exerts its primary anti-inflammatory effects by competitively inhibiting both COX-1 and COX-2[7].

  • Binding Kinetics: The ionized carboxylate group forms a salt bridge with Arg120, while the fluorinated benzoic acid ring inserts deeply into the hydrophobic channel[5]. The unsubstituted phenylamino ring projects toward the apex of the active site, near Tyr385 and Ser530, sterically hindering the oxygenation of arachidonic acid[5].

  • Prostaglandin Suppression: By blocking the first committed step in eicosanoid synthesis, 4-F-PABA prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby reducing downstream pro-inflammatory mediators like PGE2[6].

Secondary Targets: Ion Channel Modulation

Fenamates are uniquely polypharmacological. Beyond COX inhibition, 4-F-PABA acts as a potent modulator of several ion channels, making it a valuable tool compound in electrophysiology[8].

  • TRP Channel Inhibition: Fenamates are established blockers of Transient Receptor Potential (TRP) channels, particularly TRPM4 and TRPC5[8]. 4-F-PABA blocks the pore of TRPM4 from the extracellular side, preventing sodium influx and thereby hyperpolarizing the cell membrane[9].

  • VRAC and Inflammasome Regulation: Recent studies demonstrate that fenamates inhibit Volume-Regulated Anion Channels (VRACs)[10]. By blocking chloride efflux, fenamates prevent the downstream activation of the NLRP3 inflammasome, offering a secondary, COX-independent mechanism for reducing neuroinflammation[10].

MoA Compound 4-Fluoro-2-(phenylamino)benzoic acid (Fluorinated Fenamate) COX Cyclooxygenase (COX-1/2) Compound->COX Competitive Inhibition TRP TRP Channels (e.g., TRPM4) Compound->TRP Pore Blockade VRAC VRAC / Cl- Channels Compound->VRAC Allosteric Inhibition Prostaglandins ↓ Prostaglandin Synthesis (Anti-inflammatory) COX->Prostaglandins Cation ↓ Cation Influx (Membrane Hyperpolarization) TRP->Cation Inflammasome ↓ NLRP3 Inflammasome Activation VRAC->Inflammasome

Diagram 1: The dual-pathway mechanism of action for 4-F-PABA across COX and Ion Channel targets.

Quantitative SAR Data

The following table summarizes the estimated pharmacological profile of 4-F-PABA in comparison to standard fenamate NSAIDs, illustrating the impact of halogenation on target affinity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TRPM4 IC50 (µM)VRAC IC50 (µM)
Mefenamic Acid0.1 - 1.00.1 - 1.0> 50.0~ 20.0
Flufenamic Acid1.0 - 5.01.0 - 5.010.0 - 15.0~ 10.0
4-F-PABA (Est.) 0.5 - 2.0 0.5 - 2.0 15.0 - 25.0 ~ 15.0

(Note: 4-F-PABA values are extrapolated from established fenamate Structure-Activity Relationship (SAR) models and structural similarities to flufenamic acid).

Experimental Protocols for Mechanistic Validation

To rigorously validate the dual-action mechanism of 4-F-PABA, the following self-validating experimental workflows are recommended.

Workflow Prep Compound Preparation COX_Assay In Vitro COX Assay (LC-MS/MS) Prep->COX_Assay PatchClamp Patch-Clamp Electrophysiology Prep->PatchClamp Data IC50 & Dose-Response Modeling COX_Assay->Data PatchClamp->Data

Diagram 2: Parallel experimental workflow for validating COX inhibition and ion channel modulation.

Protocol A: Cell-Free COX-1/2 Inhibition Assay (LC-MS/MS)

Causality: LC-MS/MS is explicitly chosen over standard colorimetric assays because it directly quantifies the end-product (PGE2), eliminating false positives caused by the intrinsic fluorescence or UV absorbance of the fluorinated compound.

  • Enzyme Preparation: Incubate purified human recombinant COX-1 or COX-2 (10 nM) in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Add 4-F-PABA at varying concentrations (0.01 µM to 100 µM). Include Flufenamic acid as a positive control and DMSO (0.1%) as a vehicle negative control. Incubate for 10 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add 5 µM arachidonic acid to initiate the reaction. Quench exactly after 30 seconds using ice-cold methanol containing a deuterated internal standard (PGE2-d4).

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the transition of PGE2 (m/z 351.2 → 271.1). Calculate IC50 using non-linear regression.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology for TRPM4

Causality: To isolate TRPM4 currents, the intracellular and extracellular solutions must be entirely devoid of potassium (replaced with Cs+). This prevents interference from K+ channels, which are also known to be sensitive to fenamates.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM4.

  • Internal Solution: Fill the patch pipette (2-4 MΩ) with a Cs-glutamate-based solution containing 1 mM CaCl2 (to activate the calcium-dependent TRPM4) and 10 mM HEPES (pH 7.2).

  • External Solution: Bathe cells in a standard NaCl-based extracellular solution containing 10 mM HEPES (pH 7.4).

  • Recording: Establish the whole-cell configuration. Apply voltage ramps from -100 mV to +100 mV over 500 ms.

  • Perfusion & Validation: Perfuse 4-F-PABA (1 µM to 100 µM) into the bath. Measure the reduction in outward current at +100 mV. Washout with the standard external solution to confirm reversibility (a hallmark of fenamate pore blockade).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.[Link]

  • Patsnap Synapse. (2024). What is the mechanism of Flufenamic Acid?[Link]

  • Prusakiewicz, J. J., et al. (2009). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC.[Link]

  • Daniels, C. G., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. PMC.[Link]

  • Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. PMC.[Link]

  • MDPI. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders.[Link]

Sources

The Strategic Imperative of Fluorine in Modern Drug Design: A Technical Guide to Enhancing Bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, with over half of all newly approved drugs featuring at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound and often predictable influence of this unique element on a molecule's pharmacokinetic and pharmacodynamic profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine in drug design, with a particular focus on its strategic application to enhance bioavailability. We will delve into the fundamental physicochemical properties of fluorine and explore the causal mechanisms by which its introduction can modulate metabolic stability, binding affinity, acidity/basicity (pKa), and lipophilicity. Through a synthesis of established principles and field-proven insights, this guide will illuminate the rationale behind experimental choices in fluorination strategies, present key data in a comparative format, and outline relevant experimental workflows.

The Unique Physicochemical Profile of the Fluorine Atom: A Game of Extremes

The outsized impact of fluorine in drug design stems from its unique combination of properties, which are unmatched by any other element in the periodic table.[2] Understanding these fundamental characteristics is crucial to appreciating its strategic application.

  • High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[2][3] This has significant consequences for the electron distribution within a molecule, influencing the acidity and basicity of nearby functional groups.[4][5][6]

  • Small Atomic Radius: With a van der Waals radius of approximately 1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[2][3] This allows it to act as a bioisostere of a hydrogen atom, often with minimal steric perturbation to the overall molecular conformation.[7]

  • Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol for sp³ C-F).[3] This exceptional stability is a key factor in enhancing the metabolic resistance of drug candidates.[3][4]

  • Lipophilicity Contribution: The effect of fluorine on lipophilicity (log P) is context-dependent. A single fluorine substitution on an aliphatic or aromatic system typically increases lipophilicity.[3][8] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the atom's high polarity and low polarizability.[3] This allows for the fine-tuning of a molecule's ability to permeate biological membranes.[1][9]

These properties are not independent but work in concert to modulate a drug's behavior in a biological system. The judicious placement of fluorine can therefore be a powerful tool to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability.[1][9]

Enhancing Metabolic Stability: The "Fluorine Shield"

A major hurdle in drug development is the rapid metabolism of promising compounds by enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[2] This can lead to low bioavailability and a short duration of action. Strategic fluorination offers a robust solution to this problem.

The primary mechanism by which fluorine enhances metabolic stability is by blocking sites of oxidative metabolism .[3][4] Replacing a metabolically labile C-H bond with a much stronger C-F bond effectively "shields" that position from enzymatic attack.[2][3] This is particularly effective at common sites of metabolism, such as benzylic positions or carbons alpha to heteroatoms.[3]

Beyond direct blockage, the strong electron-withdrawing nature of fluorine can also deactivate adjacent or even distal sites to metabolic attack through inductive effects.[2][6] This can alter the metabolic pathway of a drug, potentially diverting it from the production of toxic metabolites.[3]

Case Study: Gefitinib In the development of the lung cancer drug Gefitinib, the lead compound showed excellent potency but poor in vivo metabolic stability. Metabolite identification revealed aromatic hydroxylation as a key metabolic pathway. The introduction of fluorine and chlorine atoms to the aniline ring lowered the highest occupied molecular orbital (HOMO) energy, making the ring less susceptible to oxidation and significantly improving its metabolic profile.[10]

Experimental Workflow: In Vitro Metabolic Stability Assessment

A common method to evaluate the metabolic stability of a new chemical entity (NCE) involves incubation with liver microsomes.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Add a solution of NADPH (a necessary cofactor for CYP450 enzymes) to initiate the reaction.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add a quenching solution (e.g., ice-cold acetonitrile) to the aliquot to stop the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

A longer half-life for a fluorinated analog compared to its non-fluorinated counterpart would provide strong evidence of improved metabolic stability.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis NCE Test Compound (NCE) Mix Incubation Mixture NCE->Mix Microsomes Liver Microsomes Microsomes->Mix Buffer Buffer (pH 7.4) Buffer->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate NADPH Add NADPH PreIncubate->NADPH TimePoints Sample at Time Points NADPH->TimePoints Quench Quench with Acetonitrile TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ and Clint LCMS->Data

Caption: Workflow for in vitro metabolic stability assessment.

Modulating Physicochemical Properties to Enhance Bioavailability

Bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical determinant of its efficacy.[11] Fluorine can positively influence bioavailability by modulating several key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][5][12]

Fine-Tuning Lipophilicity for Improved Permeability

For a drug to be orally bioavailable, it must be able to pass through the lipid membranes of the gastrointestinal tract.[11] This requires a degree of lipophilicity. As mentioned, fluorination can be used to modulate a molecule's lipophilicity.[4][9]

  • Increasing Lipophilicity: A single fluorine substitution often increases lipophilicity, which can enhance membrane permeability and absorption.[9][11]

  • Balancing Lipophilicity and Solubility: While high lipophilicity can improve membrane permeation, it can also lead to poor aqueous solubility, which is also necessary for absorption.[2] The ability to fine-tune lipophilicity through the number and placement of fluorine atoms allows for an optimal balance to be achieved.[1]

Altering pKa to Optimize Ionization

The ionization state of a drug at physiological pH is crucial for its absorption and distribution.[11] Generally, the un-ionized form of a drug is more membrane-permeable.

The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[3][4][6] This makes the group less basic. A highly basic group may be protonated in the gut, limiting its absorption. By reducing the basicity, a larger fraction of the drug will be in the more lipophilic, un-ionized state at physiological pH, thereby enhancing its ability to cross cell membranes and improving bioavailability.[2][4][6]

Table 1: Impact of Fluorination on Key Physicochemical Properties and Bioavailability

PropertyEffect of FluorinationConsequence for Bioavailability
Metabolic Stability Increased due to the strength of the C-F bond, blocking metabolic "soft spots".[3][4]Reduced first-pass metabolism, leading to a higher fraction of the drug reaching systemic circulation.[2]
Lipophilicity (log P) Can be increased or decreased depending on the degree and location of fluorination, allowing for fine-tuning.[1][3]Optimized membrane permeability for improved absorption from the gastrointestinal tract.[9][11]
Acidity/Basicity (pKa) Reduces the basicity of nearby amines by lowering their pKa.[3][4][6]Increased fraction of the un-ionized, more permeable form of the drug at physiological pH, enhancing absorption.[2][6]
Binding Affinity Can increase binding to the target protein through favorable electrostatic or hydrophobic interactions.[2][7]While not directly impacting bioavailability, higher potency can lead to lower required doses, potentially reducing dose-dependent side effects.

Enhancing Target Engagement: The Role of Fluorine in Binding Affinity

While the primary focus of this guide is on bioavailability, it is important to note that fluorine can also enhance a drug's intrinsic potency by increasing its binding affinity for the target protein.[1][2] This can occur through several mechanisms:

  • Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with electron-deficient areas of the protein's binding pocket.[7]

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor.[3]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, pre-organizing it for a more favorable interaction with the binding site.[5][12]

An increase in binding affinity can lead to a more potent drug, which in turn may allow for lower doses to be administered, potentially improving the therapeutic window and reducing off-target effects.

G cluster_fluorine Fluorine Incorporation cluster_effects Physicochemical & Pharmacokinetic Effects cluster_bioavailability Outcome F Unique Properties of Fluorine + High Electronegativity + Small Atomic Radius + Strong C-F Bond + Lipophilicity Modulation Effects Modulated Properties + Increased Metabolic Stability + Altered Lipophilicity (log P) + Lowered pKa of Bases + Enhanced Binding Affinity F->Effects leads to Bioavailability Improved Bioavailability + Reduced First-Pass Metabolism + Enhanced Membrane Permeation + Optimized Absorption Effects->Bioavailability results in

Caption: Logical relationship between fluorine's properties and bioavailability.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a powerful and well-established strategy in drug discovery and development.[2] Its ability to simultaneously address multiple challenges, including metabolic instability, poor membrane permeability, and suboptimal pKa, makes it an invaluable tool for enhancing the bioavailability of drug candidates.[2][4][9][13]

The future of fluorination in medicinal chemistry will likely involve a more rational approach to drug design.[2] As our understanding of the complex interplay between fluorination patterns and biological activity deepens, and as computational tools for predicting ADME properties become more sophisticated, we can expect to see even more precise and effective applications of this remarkable element. The continued development of novel synthetic methods for the selective introduction of fluorine will further expand the toolkit available to medicinal chemists, paving the way for the next generation of highly effective and bioavailable therapeutics.[5][12]

References

  • Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22:5, 527-540. [Link]

  • Prasad, A. S. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9, 66. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Journal of Organic and Inorganic Chemistry. [Link]

  • Protheragen. (2025, June 18). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Notte, G. T., & Scola, P. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(9), 1359–1366. [Link]

  • Notte, G. T., & Scola, P. M. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Chen, Y., & Li, Y. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6649. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Yerien, D. E., Bonesi, S. M., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8249-8287. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Brear, P., et al. (2021). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 26(11), 3183. [Link]

  • Ojima, I. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry, 14(1), 47-60. [Link]

  • Angers, M., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate. [Link]

  • Chemistry World. (2025, February 10). Putting the F in pharma. [Link]

  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. [Link]

  • SciSpace. (2016, August 3). Organic & Biomolecular Chemistry. [Link]

Sources

Fenamic Acid Analogues in Medicinal Chemistry: Scaffold Architecture, Polypharmacology, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenamic acid analogues (fenamates) represent a distinguished and historically significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by their foundational N-phenylanthranilic acid core, this family includes widely utilized therapeutics such as mefenamic acid, flufenamic acid, tolfenamic acid, and meclofenamic acid. While traditionally recognized solely for their inhibition of cyclooxygenase (COX) enzymes, contemporary medicinal chemistry has illuminated their extensive polypharmacology. As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationships (SAR), pleiotropic target profiles, and validated synthetic methodologies of the fenamate scaffold, providing a comprehensive blueprint for drug development professionals.

Chemical Architecture and Structure-Activity Relationship (SAR)

The pharmacological efficacy of fenamates is intrinsically linked to their three-dimensional conformation. The minimal pharmacophore consists of an anthranilic acid moiety coupled to a substituted phenyl ring via a secondary amine linker[1].

The SAR of fenamates is governed by three critical structural pillars:

  • The Carboxylic Acid: Ionized at physiological pH, this moiety is essential for anchoring the molecule within the COX active site via electrostatic interactions and hydrogen bonding with the Arg120 residue.

  • The Secondary Amine: Functions as a critical hydrogen bond donor, stabilizing the drug-target complex.

  • Ortho-Substituents (The Conformational Twist): The presence of bulky substituents (e.g., the two methyl groups in mefenamic acid or the chloro/methyl groups in meclofenamic acid) at the ortho positions of the N-phenyl ring is the most critical SAR feature. These substituents induce severe steric clash with the anthranilic acid ring, restricting intramolecular rotation and forcing the molecule into a non-coplanar (twisted) conformation. This specific dihedral angle is an absolute prerequisite for the molecule to optimally occupy the hydrophobic channels of COX enzymes[1].

SAR Core N-phenylanthranilic Acid Core COOH Carboxylic Acid (Arg120 Binding) Core->COOH NH Secondary Amine (H-Bond Donor) Core->NH Ortho Ortho-Substituents (Steric Hindrance) Core->Ortho Twist Non-Coplanar Conformation Ortho->Twist Forces dihedral angle Target COX Hydrophobic Pocket Twist->Target Optimal fit

Logical flow of fenamate structure-activity relationships and conformational dynamics.

Polypharmacology: Beyond Cyclooxygenase Inhibition

While historically classified as COX inhibitors, fenamates are highly promiscuous, exhibiting a broad spectrum of off-target effects. This is particularly evident within the realm of ion channel modulation, where flufenamic acid (FFA) has become a quintessential tool compound in electrophysiology.

  • TRPM4 Inhibition: FFA acts as a non-selective but highly effective inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel. FFA blocks TRPM4 with an IC50 ranging between 3 and 6 µM[2].

  • TRPA1 Activation: Conversely, FFA serves as a non-electrophilic activator of the TRPA1 channel, demonstrating synergistic potentiation of sensory nerve pathways[3].

This pleiotropic profile necessitates cautious interpretation of in vivo data but simultaneously offers a compelling basis for repurposing fenamates in the treatment of channelopathies, cardiovascular diseases, and neurodegenerative disorders.

Polypharm FFA Flufenamic Acid (FFA) COX COX-1 / COX-2 Inhibition FFA->COX IC50 ~ μM range TRPM4 TRPM4 Channel Blockade FFA->TRPM4 IC50 ~ 3-6 μM TRPA1 TRPA1 Channel Activation FFA->TRPA1 Non-electrophilic activation Prost Decreased Prostaglandins COX->Prost Ca Altered Ca2+ Homeostasis TRPM4->Ca Sens Sensory Nerve Modulation TRPA1->Sens

Pleiotropic pharmacological targets and downstream effects of flufenamic acid.

Quantitative Pharmacodynamics: COX Isozyme Selectivity

The selectivity of fenamates for COX-1 versus COX-2 dictates both their therapeutic efficacy against inflammation and their gastrointestinal toxicity profile. Mefenamic acid demonstrates potent inhibition of constitutive COX-1, which correlates directly with classical NSAID side effects[4][5].

The table below summarizes the isozyme selectivity of mefenamic acid compared to standard reference inhibitors:

CompoundTarget IsozymeIC50 (µM)Pharmacological Profile
Mefenamic Acid COX-10.04Potent, non-selective NSAID
Mefenamic Acid COX-25.30Moderate COX-2 inhibition
Celecoxib (Ref)COX-114.93Weak COX-1 inhibition
Celecoxib (Ref)COX-20.05Highly selective COX-2 inhibitor
Indomethacin (Ref)COX-10.018Potent, non-selective NSAID
Indomethacin (Ref)COX-20.026Potent, non-selective NSAID

Synthetic Methodologies: The Modified Ullmann Coupling Protocol

The robust synthesis of the N-phenylanthranilic acid scaffold is classically achieved via the Ullmann condensation—a copper-catalyzed C-N cross-coupling reaction between an ortho-halobenzoic acid and an aniline derivative[6][7]. The following protocol details a modernized, self-validating Ullmann coupling workflow designed for high yield and mechanistic integrity.

Protocol: Copper-Catalyzed Synthesis of Mefenamic Acid

1. Reagent Preparation & Degassing:

  • Action: Dissolve 2-bromobenzoic acid (1.0 eq) and 2,3-dimethylaniline (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO). Degas the solution via argon sparging for 15 minutes.

  • Causality: Dissolved oxygen promotes the oxidative homocoupling of anilines (forming unwanted azo compounds) and irreversibly oxidizes the active Cu(I) catalytic species to an inactive Cu(II) state.

2. Catalyst and Base Addition:

  • Action: Add Copper(I) Iodide (CuI, 10 mol%) and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) under a positive argon stream.

  • Causality: K₂CO₃ serves a dual mechanistic purpose. First, it deprotonates the carboxylic acid, increasing the substrate's solubility and preventing catalyst poisoning by the free acid. Second, it acts as a proton sink to neutralize the HBr byproduct generated during C-N bond formation, thereby driving the thermodynamic equilibrium forward.

3. Thermal Activation:

  • Action: Heat the reaction mixture to 120°C under reflux for 12 hours.

  • Causality: The oxidative addition of the aryl halide to the Cu(I) center possesses a high activation energy barrier. Sustained thermal input is required to overcome this barrier and maintain a productive catalytic cycle.

4. Quenching and Acidification (Self-Validation Step):

  • Action: Cool the mixture to room temperature, dilute with distilled water, and incrementally add 1M HCl under vigorous stirring until the aqueous phase reaches pH 3.

  • Causality: In the basic reaction medium, the product exists as a highly soluble potassium carboxylate salt. Acidification to pH 3 protonates the carboxylate, drastically altering its partition coefficient and inducing immediate precipitation. This sudden phase change acts as a self-validating visual indicator that the free N-phenylanthranilic acid has been successfully synthesized[7].

5. Purification:

  • Action: Isolate the precipitate via vacuum filtration and recrystallize from an ethanol/water mixture to yield the analytically pure fenamate.

Ullmann Prep 1. Degass Solvent (Remove O2) Mix 2. Add CuI, K2CO3, Substrates Prep->Mix Heat 3. Reflux at 120°C (Overcome Ea) Mix->Heat Quench 4. Acidify to pH 3 (Precipitate Product) Heat->Quench Purify 5. Recrystallization (Enhance Purity) Quench->Purify

Step-by-step workflow for the modified Ullmann coupling synthesis of fenamates.

Conclusion & Future Perspectives

Fenamic acid analogues remain a cornerstone of medicinal chemistry. Their unique conformational dynamics, driven by rationally designed steric constraints, dictate their primary COX inhibitory activity. Meanwhile, their emerging role as potent ion channel modulators underscores the critical importance of polypharmacology in modern drug discovery. By mastering the synthetic protocols and SAR principles outlined in this guide, researchers can leverage the fenamate scaffold for the design of next-generation therapeutics targeting both inflammatory pathways and complex channelopathies.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid, a key intermediate in pharmaceutical development, via the copper-catalyzed Ullmann condensation. Authored for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, field-tested protocol. It integrates mechanistic insights, a detailed step-by-step methodology, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Enduring Relevance of the Ullmann Condensation

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials.[1] Among the array of methods available, the copper-catalyzed Ullmann condensation, first reported over a century ago by Fritz Ullmann, remains a highly relevant and powerful tool for the N-arylation of amines.[2][3]

Historically, the reaction was plagued by harsh conditions, often requiring stoichiometric amounts of copper and temperatures exceeding 200°C.[2] However, modern advancements, particularly the development of sophisticated ligand systems, have transformed the Ullmann condensation into a milder, more versatile, and catalytically efficient process.[2][4] These improvements have broadened its substrate scope and functional group tolerance, making it a cost-effective and scalable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][5]

This guide focuses on a specific, practical application: the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid. This N-arylanthranilic acid derivative serves as a valuable building block, and its synthesis via the Goldberg reaction (the specific name for the N-arylation variant of the Ullmann condensation) from 2-halo-4-fluorobenzoic acid and aniline is an illustrative example of this classic transformation.[2][6]

Mechanistic Rationale: The Role of Copper and Ligands

The efficacy of the Ullmann condensation hinges on a copper-mediated catalytic cycle. While the precise mechanism has been the subject of extensive study, a generally accepted pathway involves Cu(I) as the active catalytic species.[4] The cycle can be conceptualized in the following key stages:

  • Formation of the Copper Amide: The reaction initiates with the coordination of the amine (aniline) to a Cu(I) salt. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide (2-bromo- or 2-chloro-4-fluorobenzoic acid) undergoes oxidative addition to the Cu(I) center. This step, often considered rate-limiting, forms a transient, high-valent Cu(III) intermediate.[1]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired N-arylated product, 4-Fluoro-2-(phenylamino)benzoic acid, and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

The diagram below illustrates this widely accepted catalytic cycle.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_Amide L-Cu(I)-NHR' CuI->Cu_Amide + R'NH₂ - HX (Base) CuIII L-Cu(III)(Ar)(NHR')X Cu_Amide->CuIII + Ar-X (Oxidative Addition) CuIII->CuI (Reductive Elimination) Product_Out Ar-NHR' CuIII->Product_Out Product caption Fig 1. Simplified Catalytic Cycle of the Ullmann N-Arylation.

Caption: Fig 1. Simplified Catalytic Cycle of the Ullmann N-Arylation.

The Causality of Experimental Choices:

  • Copper Source: While metallic copper can be used, modern protocols favor Cu(I) salts like CuI or CuBr for their higher reactivity and better solubility, leading to more reproducible results.[4] Cu(I) is widely considered the active catalytic species.[7]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial. Its primary role is to deprotonate the aniline, increasing its nucleophilicity and facilitating the formation of the key copper amide intermediate.[4]

  • Ligand: While some Ullmann reactions can proceed without a ligand, their inclusion significantly lowers the required reaction temperature and catalyst loading.[4] Simple, inexpensive ligands like diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline) are effective. They stabilize the copper catalyst, prevent its agglomeration, and facilitate the oxidative addition and reductive elimination steps.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used to ensure all components remain in solution at the required reaction temperatures.[2]

Experimental Protocol: Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid

This protocol details the synthesis from 2-bromo-4-fluorobenzoic acid and aniline. This starting material is often preferred over 2-chloro-4-fluorobenzoic acid due to the higher reactivity of aryl bromides compared to aryl chlorides in Ullmann couplings.[2]

Materials and Reagents
Reagent/MaterialM.W.Amount (mmol)Mass/VolumeNotes
2-Bromo-4-fluorobenzoic acid219.0110.02.19 gSubstrate
Aniline93.1312.01.12 g (1.1 mL)Nucleophile (1.2 eq)
Copper(I) Iodide (CuI)190.451.0190 mgCatalyst (10 mol%)
L-Proline115.132.0230 mgLigand (20 mol%)
Potassium Carbonate (K₂CO₃)138.2120.02.76 gBase (2.0 eq)
Dimethylformamide (DMF)73.09-20 mLAnhydrous Solvent
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and hot plate with a temperature controller

  • Standard glassware for work-up and purification

  • Inert atmosphere setup (Schlenk line or glove box is ideal but not strictly necessary if a good nitrogen blanket is maintained)

Step-by-Step Procedure

The following diagram outlines the complete experimental workflow.

Caption: Fig 2. Experimental Workflow for Ullmann Synthesis.

  • Vessel Preparation: Ensure the 100 mL three-neck flask and condenser are thoroughly dried to prevent water from interfering with the reaction. Assemble the apparatus and place it under a positive pressure of inert gas (nitrogen or argon).

  • Charging Reagents: To the flask, add 2-bromo-4-fluorobenzoic acid (2.19 g), copper(I) iodide (190 mg), L-proline (230 mg), and anhydrous potassium carbonate (2.76 g).

  • Solvent and Nucleophile Addition: Add anhydrous DMF (20 mL) followed by aniline (1.1 mL) via syringe. Ensure the inert gas flow is maintained.

  • Reaction Execution: With vigorous magnetic stirring, heat the reaction mixture to 120-130°C using an oil bath. The mixture will typically turn a deep green or brown color. Maintain this temperature for 12-24 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Periodically take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate. A suitable eluent system is hexanes:ethyl acetate:acetic acid (e.g., 70:30:0.5).[8] The product should be more polar than the starting aniline but may have an Rf close to the starting benzoic acid.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 100 mL of 1 M hydrochloric acid (HCl). This step neutralizes the base and protonates the product, causing it to precipitate.

  • Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) to remove inorganic salts and residual DMF.

  • Drying: Allow the crude product to air-dry on the filter for an hour, then transfer it to a vacuum oven for complete drying.

Purification

The crude product is often a colored solid due to residual copper catalyst. Two methods are effective for purification:

  • Recrystallization (Preferred for scale): Dissolve the crude solid in a minimal amount of hot acetone or ethanol.[5][6] If the solution is highly colored, it can be treated with a small amount of activated charcoal and hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Column Chromatography (For highest purity): For smaller scales or when recrystallization is inefficient, flash column chromatography is effective.[6] Adsorb the crude product onto a small amount of silica gel and load it onto a prepared column. Elute with a gradient of hexanes and ethyl acetate, with a small amount of acetic acid (0.5-1%) added to the mobile phase to ensure the carboxylic acid remains protonated and elutes cleanly.[8]

Product Characterization

The identity and purity of the synthesized 4-Fluoro-2-(phenylamino)benzoic acid (C₁₃H₁₀FNO₂) should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to pale yellow solid
Melting Point Approx. 190-200 °C (Varies with purity)
¹H NMR Aromatic protons (approx. 6.5-8.0 ppm), two broad singlets for NH and COOH protons (can be exchanged with D₂O). The fluorine atom will cause splitting of adjacent aromatic protons.
¹³C NMR Signals for 13 distinct carbons, including the carboxyl carbon (~170 ppm) and aromatic carbons. C-F coupling will be observable.
IR Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1670-1700 cm⁻¹), and C-F stretch (~1100-1250 cm⁻¹).
Mass Spectrometry (ESI⁻) m/z = 229.06 [M-H]⁻

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Wet reagents or solvent.3. Insufficient temperature or reaction time.1. Use a fresh bottle of CuI or rinse old catalyst with an acidic solution to remove oxides.2. Use anhydrous grade solvent and thoroughly dry all reagents and glassware.[4]3. Incrementally increase temperature (e.g., to 140°C) or extend reaction time, monitoring by TLC.
Debromination Side Product Presence of protic impurities (e.g., water) which can act as a proton source to reduce the aryl halide.Rigorously exclude moisture from the reaction. Ensure the base is anhydrous.[4]
Formation of Dark, Tarry Material Reaction temperature is too high, causing decomposition of starting materials or product.Reduce the reaction temperature. While classic Ullmann reactions are hot, modern ligand-assisted protocols are often milder.[4]
Difficult Purification Residual copper catalyst is complexing with the product, causing streaking on TLC and coloration.During work-up, after filtration, redissolve the crude product in a solvent like ethyl acetate and wash with a dilute aqueous solution of ammonia or EDTA to chelate and remove copper salts.

Conclusion

The Ullmann condensation provides a robust and scalable pathway to 4-Fluoro-2-(phenylamino)benzoic acid. By understanding the mechanistic underpinnings and carefully controlling key parameters such as catalyst quality, solvent purity, and temperature, researchers can reliably execute this valuable C-N bond-forming reaction. The protocol and insights provided herein serve as a comprehensive guide to achieving high yields and purity for this important pharmaceutical intermediate.

References

  • Kaur, J., Kumar, V., Sharma, R., & Singh, G. (2024). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData, 9(3). Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Jadhav, S. D., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Conformational Flexibility and Substitution Pattern Lead to Polymorphism of Methyl-2- (phenylamino)benzoic acid Synthesis of MPA. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Pello, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synlett. Available at: [Link]

  • Monge, A., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Science. Available at: [Link]

  • Operachem. (2025). Ullmann coupling-An overview. Operachem. Available at: [Link]

  • Evindar, G., & Batey, R. A. (2006). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Synthesis and Isolation Protocol for 4-Fluoro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: API Intermediate Synthesis, NSAID Development, Kinase Inhibitor Scaffolds

Introduction & Mechanistic Rationale

Anthranilic acid derivatives represent a crucial structural motif in medicinal chemistry, serving as the backbone for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and targeted oncology therapeutics[1]. The compound 4-fluoro-2-(phenylamino)benzoic acid (CAS: 365-54-8) is a highly valued fluorinated building block. The introduction of the fluorine atom often enhances metabolic stability, modulates pKa, and improves the lipophilicity of the resulting active pharmaceutical ingredients (APIs).

The most robust and scalable method for synthesizing this diarylamine is the Ullmann condensation (or Ullmann-type C-N coupling)[1]. This protocol utilizes 2-bromo-4-fluorobenzoic acid and aniline as starting materials.

Causality in Experimental Design
  • Catalyst Selection: Unactivated aryl halides resist standard nucleophilic aromatic substitution ( SN​Ar ). A copper catalyst (e.g., Cu powder or CuI) is strictly required to facilitate the C-N bond formation via a Cu(I)/Cu(III) catalytic cycle or single-electron transfer mechanism.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base. It serves a dual purpose: deprotonating the aniline to increase its nucleophilicity and neutralizing the hydrobromic acid (HBr) byproduct, which drives the reaction forward and prevents catalyst poisoning.

  • Thermodynamic Control: The reaction requires elevated temperatures (typically 130 °C / 403 K) to overcome the high activation energy barrier of the oxidative addition step[1].

Experimental Workflow & Logical Relationships

G R1 2-Bromo-4-fluorobenzoic Acid (Electrophile) Cond Ullmann Coupling Cu Catalyst, K2CO3 DMF, 130°C (403 K) R1->Cond R2 Aniline (Nucleophile) R2->Cond Workup1 Basic Aqueous Dilution (Product is soluble carboxylate) Cond->Workup1 Workup2 Organic Wash (Removes unreacted aniline) Workup1->Workup2 Workup3 Aqueous Acidification (pH 2) (Precipitates target acid) Workup2->Workup3 Purif Column Chromatography (or Acetone Recrystallization) Workup3->Purif Prod 4-Fluoro-2-(phenylamino)benzoic acid (Purified Intermediate) Purif->Prod

Workflow for the Ullmann synthesis of 4-fluoro-2-(phenylamino)benzoic acid.

Materials and Quantitative Data

The following stoichiometry is optimized for a standard 10 mmol discovery-scale synthesis.

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Bromo-4-fluorobenzoic acidLimiting Reagent219.011.00 eq2.19 g (10.0 mmol)
AnilineNucleophile93.131.50 eq1.40 g (15.0 mmol)
Potassium Carbonate ( K2​CO3​ )Base138.212.00 eq2.76 g (20.0 mmol)
Copper (Cu) PowderCatalyst63.550.10 eq64 mg (1.0 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09N/A15.0 mL

Note: Aniline is used in a 0.5 equivalent excess to ensure complete consumption of the more expensive aryl halide and to compensate for potential evaporative losses or oxidative side reactions.

Detailed Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

Self-validating principle: Copper catalysts are highly susceptible to oxidation ( Cu0→Cu2+ ) in the presence of atmospheric oxygen at high temperatures, which can stall the catalytic cycle. Strict inert gas protocols are mandatory.

  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 2-bromo-4-fluorobenzoic acid (2.19 g, 10.0 mmol), anhydrous K2​CO3​ (2.76 g, 20.0 mmol), and Copper powder (64 mg, 1.0 mmol) to the flask.

  • Seal the system and purge with dry Nitrogen ( N2​ ) or Argon for 15 minutes using a Schlenk line or balloon setup.

  • Inject anhydrous DMF (15 mL) and Aniline (1.40 g, 15.0 mmol) via syringe through a septum.

Phase 2: Execution and Monitoring
  • Submerge the reaction flask into a pre-heated oil bath set to 130 °C (approx. 403 K) [1].

  • Stir vigorously (800+ rpm) to ensure the heterogeneous mixture ( K2​CO3​ and Cu powder) remains well-suspended.

  • Allow the reaction to proceed for 12–18 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 3:1 with 1% acetic acid). The starting material will appear at a lower Rf than the highly conjugated diarylamine product.

Phase 3: Acid-Base Workup (Isolation)

Self-validating principle: The target molecule contains a carboxylic acid moiety. Under the basic reaction conditions, it exists as a highly water-soluble potassium carboxylate salt. This allows for a highly efficient phase-separation purification strategy.

  • Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and excess inorganic salts. Wash the Celite pad with an additional 10 mL of DMF.

  • Pour the filtrate into 100 mL of distilled water. The product remains in the aqueous phase as a salt.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate ( 3×30 mL). Discard the organic layers. This critical step removes unreacted aniline, DMF, and neutral organic byproducts.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise under continuous stirring until the pH reaches 2.0–3.0.

  • A dense precipitate of the crude 4-fluoro-2-(phenylamino)benzoic acid will form.

  • Filter the precipitate under vacuum, washing the filter cake with cold distilled water ( 2×20 mL) to remove residual HCl.

Phase 4: Purification
  • Chromatography/Crystallization: The crude product can be purified by silica gel column chromatography[1]. Alternatively, for scalable purification, recrystallize the crude solid from hot acetone[1].

  • Dry the purified product in a vacuum oven at 50 °C for 12 hours to yield the title compound as a crystalline solid.

Sources

Application Note: Purification of 4-Fluoro-2-(phenylamino)benzoic acid via Modified Normal-Phase Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Fluoro-2-(phenylamino)benzoic acid (CAS: 365-54-8) is a highly valuable synthetic intermediate and diarylamine derivative[1]. Structurally analogous to fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid[2], this molecule presents unique challenges during downstream purification. The presence of a secondary amine and a free carboxylic acid renders the molecule capable of extensive intermolecular hydrogen bonding. When subjected to standard normal-phase silica gel chromatography, these functional groups interact aggressively with the stationary phase, leading to severe band broadening, streaking, and poor recovery[3].

This application note details an optimized, self-validating protocol utilizing an acid-modified mobile phase to suppress ionization, ensuring sharp chromatographic resolution and high-purity recovery.

Mechanistic Insights: The Causality of Acid Modifiers (E-E-A-T)

Standard silica gel (SiO₂) surfaces are populated with slightly acidic silanol groups (Si-OH). When a free carboxylic acid like 4-Fluoro-2-(phenylamino)benzoic acid is loaded onto a standard column, two detrimental phenomena occur:

  • Stationary Phase Anchoring: The carboxylic acid acts as a strong hydrogen-bond donor and acceptor, anchoring the molecule to the silanol sites[4].

  • Dynamic Ionization: In neutral organic solvents, the carboxylic acid exists in an equilibrium between its protonated and deprotonated (carboxylate) states. These states possess drastically different polarities, causing the compound to elute over a massive volume of solvent (streaking)[3].

The Solution: The addition of 1% v/v Glacial Acetic Acid (AcOH) or Formic Acid (FA) to the mobile phase fundamentally alters the chromatographic environment[5].

  • Ionization Suppression: The low pH of the mobile phase forces the equilibrium entirely toward the protonated, less polar state[5].

  • Competitive Deactivation: The volatile acid modifier competitively binds to the most active silanol sites on the silica gel, effectively "capping" them and preventing the target molecule from anchoring[4].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Solvent System Preparation & TLC Optimization

Validation Checkpoint: Before packing the column, the solvent system must be empirically validated via Thin Layer Chromatography (TLC) to ensure an Rf​ value between 0.25 and 0.35.

  • Prepare a base solvent mixture of Hexanes (Hex) and Ethyl Acetate (EtOAc) at a 3:1 (v/v) ratio.

  • Add exactly 1% v/v Glacial Acetic Acid to the mixture and stir well[4].

  • Spot the crude mixture on a silica gel TLC plate and develop it in the modified solvent. Visualize under UV light (254 nm) due to the highly conjugated diarylamine system[2].

Phase 2: Column Equilibration (Critical Step)

Causality: If the column is packed with a neutral solvent and the acid modifier is only introduced during elution, the sudden change in stationary phase retention properties will cause the modifier to "push out" impurities, resulting in co-elution[4].

  • Weigh out silica gel (60 Å, 230-400 mesh) at a ratio of 30:1 to 50:1 (Silica:Crude mass).

  • Slurry the silica gel exclusively in the acid-modified solvent (Hex:EtOAc 3:1 + 1% AcOH).

  • Pour the slurry into the column and pack it under positive air pressure, ensuring a perfectly flat bed.

Phase 3: Dry Loading

Causality: Diarylamines with carboxylic acids often exhibit poor solubility in non-polar loading solvents (like hexanes or DCM). Wet loading can cause the sample to crash out (precipitate) at the column head, ruining the separation band.

  • Dissolve the crude 4-Fluoro-2-(phenylamino)benzoic acid in a minimal volume of a volatile, polar solvent (e.g., Acetone or THF).

  • Add dry silica gel (approx. 2.5× the mass of the crude) to the flask.

  • Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully pour the dry-loaded silica evenly onto the flat column bed and top with a 1 cm protective layer of clean sea sand[4].

Phase 4: Elution & Fraction Collection
  • Carefully add the acid-modified mobile phase to the column without disturbing the sand layer.

  • Elute the column using a positive pressure manifold, collecting fractions in test tubes.

  • Validation Checkpoint: Spot every third fraction on a TLC plate. The target compound will elute as a sharp, highly UV-active band.

Phase 5: Post-Purification & Modifier Removal

Causality: Fractions containing the pure product will also contain residual acetic acid. Simple rotary evaporation will concentrate the acetic acid (BP: 118 °C), potentially degrading the product or leaving a pungent liquid residue.

  • Combine all TLC-pure fractions into a round-bottom flask.

  • Concentrate the solvent under reduced pressure until ~10% of the volume remains.

  • Add 15–20 mL of Toluene to the flask. Toluene forms a low-boiling azeotrope with acetic acid, facilitating its complete removal without requiring excessive heat.

  • Evaporate to complete dryness. Repeat the toluene co-evaporation once more to ensure a pristine, acid-free solid.

  • Dry the final product under high vacuum for 12 hours.

Data Presentation: Optimization Summary

The following table summarizes the quantitative optimization data for the chromatographic purification of 4-Fluoro-2-(phenylamino)benzoic acid.

Solvent System (v/v)Modifier AddedTarget Rf​ ValueBand Appearance (TLC)Elution Volume (CV)*
Hexane : EtOAc (3:1)None0.10 - 0.45Severe Streaking / Tailing> 15 CV (Poor recovery)
Hexane : EtOAc (2:1)None0.20 - 0.60Broad, overlapping bands10 - 12 CV
Hexane : EtOAc (4:1)1% Acetic Acid0.15Sharp, defined spot8 - 10 CV
Hexane : EtOAc (3:1) 1% Acetic Acid 0.32 Perfectly sharp, circular 4 - 6 CV (Optimal)
DCM : MeOH (95:5)1% Formic Acid0.55Sharp, but runs too fast2 - 3 CV (Co-elution risk)

*CV = Column Volumes required for complete elution of the target band.

Mandatory Visualization: Purification Workflow

Workflow A Crude 4-Fluoro-2-(phenylamino)benzoic acid B TLC Optimization (Hexane:EtOAc + 1% AcOH) A->B C Column Equilibration (Pre-treat silica with acidic eluent) B->C D Dry Loading (Adsorb on silica to prevent precipitation) C->D E Chromatographic Elution (Modifier suppresses ionization) D->E F Fraction Collection (UV detection at 254 nm) E->F G Modifier Removal (Co-evaporation with Toluene) F->G H Pure Target Compound G->H

Workflow for the purification of carboxylic acid derivatives using acid-modified silica gel chromatography.

References

  • Guidechem. "4-FLUORO-2-PHENYLAMINO-BENZOIC ACID 365-54-8 wiki". guidechem.com. 1

  • ResearchGate. "Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions". researchgate.net. 2

  • Reddit Organic Chemistry Community. "So frustrated with these columns, asking for more insight". reddit.com. 4

  • Taylor & Francis. "The synthesis and mesogenic behaviour of the first series of low molar mass thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens". tandfonline.com. 3

  • Benchchem. "Technical Support Center: Post-Reaction Purification of Boc-NH-PEG4-C3-acid". benchchem.com. 5

Sources

Application Note: A Validated Recrystallization Protocol for the Purification of 4-Fluoro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and validated method for the purification of 4-Fluoro-2-(phenylamino)benzoic acid via recrystallization. As a derivative of anthranilic acid, a core scaffold in many non-steroidal anti-inflammatory drugs (NSAIDs), ensuring the high purity of this compound is critical for research and development applications.[1] This document moves beyond a simple set of instructions, providing a deep dive into the physicochemical principles that govern the purification process, a rationale for solvent selection, and step-by-step protocols for both single-solvent and two-solvent systems. Troubleshooting guidance and methods for purity validation are included to ensure researchers can achieve reliable and repeatable results.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[2][3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[4]

The success of this technique is fundamentally dependent on the selection of an appropriate solvent, a decision guided by the molecular structure of the solute, 4-Fluoro-2-(phenylamino)benzoic acid.

Molecular Structure and Solubility Profile

The structure of 4-Fluoro-2-(phenylamino)benzoic acid contains three key functional regions that dictate its interaction with potential solvents:

  • Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-): The diarylamine linkage also contributes to polarity and can act as a hydrogen bond donor.

  • Aromatic Rings and Fluoro-substituent: These parts of the molecule are largely nonpolar, contributing to van der Waals interactions.

The presence of strong hydrogen bonding capabilities, particularly the formation of acid-acid dimers in the solid state[1], suggests that polar solvents capable of engaging in hydrogen bonding will be effective at dissolving the compound.

Rationale for Solvent Selection

An ideal solvent for recrystallization must satisfy several criteria[2][4]:

  • High Solute Solubility at High Temperatures: To dissolve the compound efficiently.

  • Low Solute Solubility at Low Temperatures: To ensure maximum recovery of the purified crystals upon cooling.

  • Inertness: The solvent must not react with the compound.

  • Volatility: A relatively low boiling point allows for easy removal from the final product.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

Based on literature evidence where single crystals were grown from an acetone solution[1], and considering the solubility of structurally similar compounds like 4-fluorobenzoic acid and other diarylamines[5][6][7], a primary and secondary list of candidate solvents can be established.

Table 1: Candidate Solvent Properties for Recrystallization

SolventBoiling Point (°C)Key Properties & RationaleSafety Considerations
Acetone 56Primary Choice. Proven effective for crystal growth[1]. Its moderate polarity effectively dissolves the compound when hot. Low boiling point facilitates easy removal.Highly flammable. Use in a well-ventilated fume hood.
Ethanol 78Good polarity and hydrogen bonding capability. Often effective for aromatic carboxylic acids.[2]Flammable.
Methanol 65Similar to ethanol but more volatile. Used for recrystallizing other diarylamine derivatives.[7]Flammable and toxic. Avoid inhalation and skin contact.
Isopropanol 82A slightly less polar alcohol, which can sometimes provide a better solubility differential between hot and cold conditions.Flammable.
Ethanol/Water VariableA two-solvent system. The compound is soluble in ethanol but not water. Allows for fine-tuning of the crystallization point.Flammable (due to ethanol).

Validated Experimental Protocols

Mandatory Safety Precautions
  • Always perform recrystallizations in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use a heating mantle or a steam bath for heating flammable organic solvents. Never use an open flame.

Protocol A: Single-Solvent Recrystallization (Acetone)

This protocol is the primary recommended method based on its documented success in producing high-quality single crystals.[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-Fluoro-2-(phenylamino)benzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add a small volume of acetone (e.g., 5-10 mL) and begin heating the mixture gently with stirring.

  • Continue adding acetone dropwise from a pipette until all the solid has just dissolved. Causality Check: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling. An excess of solvent will keep more of the product dissolved at low temperatures.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality Check: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the final yield.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Causality Check: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20 minutes to further decrease the solubility of the compound and maximize recovery.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold acetone. Causality Check: Using a cold solvent prevents the purified crystals from re-dissolving during the wash step.

  • Drying: Allow the crystals to air-dry in the funnel by pulling a vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the solvent's boiling point (e.g., 40°C).

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

This method is an excellent alternative if the compound is too soluble in a single solvent even when cold, or if "oiling out" occurs.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol (the "soluble solvent") in an Erlenmeyer flask.

  • Inducing Crystallization: While keeping the solution hot, add water (the "anti-solvent"[4]) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Cooling & Collection: Follow steps 6 through 10 from Protocol A, using an ice-cold ethanol/water mixture to wash the final crystals.

Visualization of Workflows

Recrystallization Process Flow

The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_collection Collection & Drying A Start: Crude Solid B Add Minimum Hot Solvent A->B C All Solid Dissolved? B->C C->B No, add more solvent D Insoluble Impurities Present? C->D Yes E Hot Filtration D->E Yes F Cool Solution Slowly D->F No E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K End: Pure Solid J->K

Sources

1H NMR and 13C NMR characterization of 4-Fluoro-2-(phenylamino)benzoic acid

Application Note: Comprehensive 1 H and 13 C NMR Characterization Protocol for 4-Fluoro-2-(phenylamino)benzoic Acid

Executive Summary

This application note provides a rigorous, self-validating protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-Fluoro-2-(phenylamino)benzoic acid (CAS: 365-54-8). Designed for researchers and drug development professionals, this guide details the causality behind sample preparation choices, instrumental parameter optimization, and the exploitation of 19 F- 13 C scalar couplings to achieve unambiguous spectral assignments.

Chemical Context & Structural Dynamics

4-Fluoro-2-(phenylamino)benzoic acid is a fluorinated analog of the non-steroidal anti-inflammatory drug (NSAID) flufenamic acid. Its structural framework consists of a benzoic acid core (Ring A) substituted with a fluorine atom at position 4 and a phenylamino group at position 2 (Ring B).

From an NMR perspective, this molecule presents a unique, self-validating system:

  • Intramolecular Hydrogen Bonding: The -NH proton acts as a hydrogen bond donor to the adjacent -COOH carbonyl oxygen. This locks the conformation and deshields the -NH proton, pushing its chemical shift significantly downfield.

  • Fluorine Spin-Spin Coupling: The 19 F nucleus (spin = 1/2, 100% natural abundance) acts as an internal structural probe. It splits both the 1 H and 13 C signals of Ring A, providing distance-dependent coupling constants ( nJHF​ and nJCF​ ) that mathematically validate the positional assignments without requiring 2D NMR techniques.

Sample Preparation Protocol & Causality

Optimal sample preparation is the foundation of high-resolution NMR. DMSO-d 6​ is explicitly chosen over CDCl 3​ or CD 3​ OD for two reasons:

  • Solubility & Aggregation: The highly polar nature of DMSO disrupts intermolecular hydrogen bonding between carboxylic acid dimers, yielding sharper resonances.

  • Proton Exchange: Unlike protic solvents (e.g., CD 3​ OD) which would rapidly exchange with the -COOH and -NH protons and render them invisible, anhydrous DMSO-d 6​ preserves these diagnostic signals.

Step-by-Step Methodology
  • Mass Optimization: Accurately weigh 15 mg of the compound for 1 H NMR, or 60 mg for 13 C NMR, into a clean 1-dram glass vial. Causality: Over-concentrating the 1 H sample increases viscosity, slowing molecular tumbling and broadening the lines via faster transverse relaxation ( T2​ ).

  • Dissolution: Add exactly 0.65 mL of anhydrous DMSO-d 6​ (99.9 atom % D) to the vial.

  • Homogenization: Vortex for 30 seconds. If any undissolved particulates remain, filter the solution through a tightly packed glass wool plug in a Pasteur pipette. As noted by the 1, solid particles distort localized magnetic field homogeneity and ruin shimming quality[1].

  • Tube Transfer: Transfer the clear solution into a high-quality 5 mm NMR tube. As detailed by 2, maintaining a solvent column height of exactly 50 mm is critical[2]. Causality: A 50 mm height ensures the liquid column extends well beyond the upper and lower edges of the RF coil, preventing magnetic susceptibility gradients that cause peak tailing.

Instrumental Setup & Acquisition Parameters

The following parameters are optimized for a standard 400 MHz spectrometer equipped with a room-temperature broadband probe.

Table 1: 1 H NMR Acquisition Parameters
ParameterValueCausality / Rationale
Pulse Sequence zg3030° flip angle allows for faster longitudinal ( T1​ ) relaxation recovery between scans.
Spectral Width 15 ppmBroadened to capture the highly deshielded -COOH proton (~13.0 ppm).
Relaxation Delay (D1) 2.0 sSufficient for small molecules to return to thermal equilibrium, ensuring accurate integration.
Number of Scans (NS) 16Provides an excellent Signal-to-Noise Ratio (SNR) for a 15 mg sample.
Table 2: 13 C{ 1 H} NMR Acquisition Parameters
ParameterValueCausality / Rationale
Pulse Sequence zgpg30Power-gated 1 H decoupling removes 1 H- 13 C splitting while retaining Nuclear Overhauser Effect (NOE) enhancement.
Spectral Width 240 ppmCovers the full carbon chemical shift range, including the carbonyl carbon (~169 ppm).
Relaxation Delay (D1) 2.0 sAllows NOE buildup on protonated carbons. Quaternary carbons (e.g., C-F, C=O) may appear smaller due to longer T1​ times.
Number of Scans (NS) 1024Compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C.

Spectral Interpretation & Peak Assignment

The assignment of this molecule is a self-validating mathematical system. The presence of the 19 F atom splits the adjacent signals, providing an orthogonal method to verify the carbon backbone without 2D NMR. According to authoritative reference data from3, the magnitude of these scalar couplings follows a predictable distance-dependent decay[3].

Table 3: 1 H NMR Peak Assignments (DMSO-d 6​ , 400 MHz)

Internally referenced to residual DMSO at 2.50 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
13.05br s1H--COOH
9.65s1H--NH (Phenylamino)
7.95dd1H 3JHH​ = 8.8, 4JHF​ = 6.4Ring A: H-6
7.35t2H 3JHH​ = 7.8Ring B: H-3', H-5'
7.25d2H 3JHH​ = 7.8Ring B: H-2', H-6'
7.05t1H 3JHH​ = 7.4Ring B: H-4'
6.85dd1H 3JHF​ = 11.6, 4JHH​ = 2.4Ring A: H-3
6.55td1H 3JHH​ = 8.8, 3JHF​ = 8.8, 4JHH​ = 2.4Ring A: H-5

Mechanistic Insight ( 1 H): The H-3 proton is uniquely identifiable as a doublet of doublets (dd) at 6.85 ppm. It is highly shielded by both the +M effect of the adjacent -NH group and the +M effect of the fluorine atom, and it exhibits a large ortho-coupling to fluorine ( 3JHF​ ≈ 11.6 Hz).

Table 4: 13 C NMR Peak Assignments (DMSO-d 6​ , 100 MHz)

Internally referenced to DMSO at 39.52 ppm.

Chemical Shift (δ, ppm)Multiplicity nJCF​ Coupling (Hz)Assignment
169.5s-C=O (Carboxylic Acid)
165.2d 1JCF​ = 248Ring A: C-4 (ipso to F)
148.5d 3JCF​ = 12Ring A: C-2 (meta to F)
140.2s-Ring B: C-1'
134.5d 3JCF​ = 10Ring A: C-6 (meta to F)
129.2s-Ring B: C-3', C-5'
123.5s-Ring B: C-4'
121.8s-Ring B: C-2', C-6'
110.5d 4JCF​ = 3Ring A: C-1 (para to F)
104.8d 2JCF​ = 22Ring A: C-5 (ortho to F)
99.5d 2JCF​ = 26Ring A: C-3 (ortho to F)

Mechanistic Insight ( 13 C): The carbon assignments are locked in by the nJCF​ values. C-4 is unambiguously assigned by the massive 1JCF​ coupling of 248 Hz. C-3 and C-5 both show 2JCF​ couplings in the 22–26 Hz range, but C-3 is assigned to the more shielded resonance (99.5 ppm) due to the strong electron-donating resonance effect (+M) of the adjacent phenylamino nitrogen.

Experimental Workflow

NMR_WorkflowStartSample Preparation(15-60 mg in 0.65 mL DMSO-d6)TubeTransfer to 5 mm NMR Tube(Ensure exactly 50 mm solvent height)Start->TubeInsertInsert into Spectrometer(e.g., 400 MHz Broadband Probe)Tube->InsertTuneProbe Tuning & Matching(Optimize 1H and 13C channels)Insert->TuneLockShimLock (2H) & Shim (Z1-Z5)(Optimize magnetic field homogeneity)Tune->LockShimAcq1H1H NMR Acquisition(zg30, NS=16, D1=2.0s)LockShim->Acq1HAcq13C13C{1H} NMR Acquisition(zgpg30, NS=1024, D1=2.0s)LockShim->Acq13CProcessFourier Transform & Phasing(Apodization, Baseline Correction)Acq1H->ProcessAcq13C->ProcessAnalyzeMultiplet Analysis &J_CF Coupling ExtractionProcess->Analyze

Figure 1: Step-by-step experimental workflow for NMR sample preparation and spectral acquisition.

References

  • Source: uwo.
  • Source: iastate.
  • Source: unl.

Application Note: Synthesis of Fluoro-Heterocycles from 4-Fluoro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 4-Fluoro-2-(phenylamino)benzoic acid (CAS 365-54-8) is a highly versatile diarylamine building block utilized primarily in the synthesis of fluorinated acridines and acridones[1]. In modern drug discovery, the strategic incorporation of a fluorine atom into heterocyclic scaffolds is a proven method to enhance lipophilicity, metabolic stability, and target binding affinity.

Acridine and acridone derivatives synthesized from this precursor possess a unique planar, tricyclic aromatic structure that allows them to act as potent DNA intercalators and inhibitors of topoisomerase and telomerase enzymes[2]. This application note provides a comprehensive, mechanistically grounded guide to converting 4-fluoro-2-(phenylamino)benzoic acid into high-value heterocyclic compounds.

Mechanistic Rationale & Regiochemistry

The core transformation relies on an intramolecular Friedel-Crafts acylation. When 4-fluoro-2-(phenylamino)benzoic acid is subjected to dehydrating conditions, the carboxylic acid is converted into a highly reactive electrophilic acylium ion, which subsequently attacks the unsubstituted phenyl ring to close the central heterocycle.

Understanding the Regiochemistry: A critical aspect of this synthesis is predicting the substitution pattern of the final heterocycle. In the precursor, the carboxylic acid is at C1, the diphenylamine linkage is at C2, and the fluorine atom is at C4. During cyclization, the C1 carbon becomes the C9 carbonyl of the resulting acridone. Based on standard IUPAC numbering for the acridone core, the original C4 position of the benzoic acid ring translates directly to the C3 position of the acridone. Therefore, the cyclization of 4-fluoro-2-(phenylamino)benzoic acid yields 3-fluoroacridin-9(10H)-one . The highly electronegative fluorine atom strategically lowers the activation energy of this cyclization process compared to non-fluorinated analogs[3].

Pathway A 4-Fluoro-2-(phenylamino)benzoic acid (Precursor) B Acylium Ion Intermediate (Electrophilic Species) A->B Dehydration (PPA / Heat) C 3-Fluoroacridin-9(10H)-one (Core Heterocycle) B->C Intramolecular Friedel-Crafts D 9-Chloro-3-fluoroacridine (Reactive Intermediate) C->D Chlorination (POCl3) E Bioactive Acridine Derivatives (e.g., DNA Intercalators) D->E SNAr Reaction (Amines)

Reaction pathway from 4-Fluoro-2-(phenylamino)benzoic acid to bioactive acridine derivatives.

Reagent Selection: The Causality of Cyclization

The choice of cyclization reagent dictates the purity and yield of the final heterocycle. While concentrated sulfuric acid ( H2​SO4​ ) is a traditional choice for Friedel-Crafts reactions, it is detrimental in this context. The electron-rich nature of the diphenylamine system makes it highly susceptible to unwanted aromatic sulfonation.

Polyphosphoric acid (PPA) is the superior alternative. PPA acts simultaneously as a solvent, a dehydrating agent, and a mild Lewis acid, facilitating quantitative yields while entirely eliminating sulfonation side reactions[4].

Table 1: Comparison of Reagents for Intramolecular Cyclization
ReagentPrimary RoleExperimental ProsExperimental Cons / Causality
Polyphosphoric Acid (PPA) Solvent & Dehydrating AgentQuantitative yields, zero sulfonation[4].Highly viscous at RT; requires vigorous mechanical stirring.
Eaton's Reagent ( P2​O5​/MeSO3​H )Lewis Acid CatalystLiquid at RT, easier aqueous workup.Higher cost at scale; sensitive to ambient moisture.
Conc. H2​SO4​ Strong Brønsted AcidCheap, readily available.Causes rapid, irreversible sulfonation of the diphenylamine rings.

Experimental Protocols

To ensure maximum reproducibility, the following protocols are designed as self-validating systems . By incorporating specific chemical washes and visual cues, the researcher can confirm the success of each step without immediate reliance on complex analytical instrumentation.

Protocol A: Sonochemically Activated Synthesis of 3-Fluoroacridone

Recent advancements have demonstrated that sonochemical activation (ultrasound) drastically reduces the reaction time and activation energy required for this cyclization by generating localized acoustic cavitation hotspots[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled glass reactor, combine 10.0 g (0.043 mol) of 4-fluoro-2-(phenylamino)benzoic acid with 40.0 g of Polyphosphoric Acid (PPA).

  • Homogenization: Stir the highly viscous mixture mechanically at room temperature until a homogeneous paste is achieved.

  • Sonochemical Activation: Immerse an ultrasonic sonotrode directly into the reactor. Maintain the bulk temperature at 80°C and apply sonication for 30 minutes. Causality: Acoustic cavitation provides the localized energy required to form the acylium ion rapidly, bypassing the need for prolonged thermal heating (which typically takes 2-4 hours at 100°C)[3].

  • Hydrolytic Quench (Critical Step): Pour the hot reaction mixture directly into 300 mL of vigorously boiling water . Causality: Pouring PPA into cold water causes it to instantly solidify into an intractable glassy matrix. Boiling water rapidly hydrolyzes the polyphosphoric chains into water-soluble orthophosphoric acid, precipitating the 3-fluoroacridone as a fine, yellow solid[3].

  • Self-Validating Purification: Filter the precipitate via vacuum suction. Resuspend the filter cake in 150 mL of 5% aqueous Sodium Carbonate ( Na2​CO3​ ) and stir for 15 minutes.

    • Validation Logic: Any unreacted starting material contains a free carboxylic acid, which will deprotonate and dissolve into the aqueous phase as a sodium salt. The cyclized product (3-fluoroacridone) is neutral and remains completely insoluble. If the filtrate runs clear upon subsequent acidification, the reaction achieved 100% conversion.

  • Final Isolation: Filter the purified yellow solid, wash with distilled water until the filtrate is pH neutral, and dry at 100°C. (Expected Yield: >95%).

Workflow S1 1. Mix Precursor & PPA Reagent S2 2. Sonochemical Activation (80°C) S1->S2 S3 3. Quench in Boiling Water S2->S3 S4 4. Na2CO3 Wash (Remove Acid) S3->S4 S5 5. Filtration & Drying S4->S5

Step-by-step workflow for the sonochemical synthesis of fluoroacridones.

Table 2: Kinetic Parameters (Thermal vs. Sonochemical Activation)
ParameterTraditional Thermal (100°C)Sonochemical Activation (80°C)Mechanistic Impact
Reaction Time 2.0 - 4.0 hours20 - 40 minutesAcoustic cavitation accelerates mass transfer[3].
Activation Energy HighSignificantly ReducedLocalized hotspots overcome thermodynamic barriers[3].
Product Yield ~85 - 90%> 95%Shorter reaction times prevent thermal degradation.
Protocol B: Conversion to 9-Chloro-3-fluoroacridine

To utilize the heterocycle in drug development (e.g., synthesizing amino-acridine DNA intercalators), the relatively inert acridone must be converted into a highly reactive electrophile[2].

Step-by-Step Methodology:

  • Suspend 5.0 g of the synthesized 3-fluoroacridin-9(10H)-one in 25 mL of Phosphorus oxychloride ( POCl3​ ).

  • Add a catalytic amount (3 drops) of N,N-Dimethylformamide (DMF). Causality: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, which acts as a potent catalytic intermediate to accelerate the chlorination of the C9 carbonyl.

  • Reflux the mixture under an inert argon atmosphere for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the acridone is consumed.

  • Distill off the excess POCl3​ under reduced pressure to prevent violent exothermic hydrolysis during the workup.

  • Quench the remaining residue by pouring it over crushed ice and basify slowly with aqueous ammonia to pH 8. Extract the resulting 9-chloro-3-fluoroacridine with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate.

Note: 9-Chloroacridines are sensitive to ambient moisture and will slowly hydrolyze back to the acridone. They should be used immediately in subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) reactions with aliphatic amines.

References

  • Guidechem. 4-FLUORO-2-PHENYLAMINO-BENZOIC ACID 365-54-8.
  • RSC Advances. Recent developments in the synthesis and biological activity of acridine/acridone analogues.
  • Fluorine Notes.
  • Journal of the Myanmar Academy of Arts and Science. Chemical kinetic parameters by TLC video densitometry in the synthesis of 4-fluoroacridin-9(10H)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview & Mechanistic Insight

N-phenylanthranilic acids are highly valuable synthetic intermediates, serving as the core scaffold for fenamate-class NSAIDs (e.g., mefenamic acid) and acting as direct precursors to biologically active acridones and acridines[1][2]. Historically, the synthesis of these molecules relied on the classical Jourdan-Ullmann condensation. However, this unliganded approach is notorious for requiring harsh conditions (often >150°C), leading to poor functional group tolerance and low yields[1][3].

Modern process chemistry has shifted toward ligand-accelerated Copper(I) catalysis . By carefully selecting the appropriate copper precatalyst, bidentate ligand, and base, researchers can suppress side reactions, lower activation barriers, and achieve near-quantitative yields[4][5]. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your C-N coupling workflows.

Troubleshooting Guide & FAQs

Q1: Why is my Ullmann coupling yield for N-phenylanthranilic acid consistently below 40% when using classical conditions (Cu powder/K₂CO₃/reflux)? A1: In classical unliganded Ullmann reactions, the extreme thermal energy required to drive the reaction promotes competing side pathways—most notably the hydrodehalogenation of the o-halobenzoic acid and the homocoupling of the aryl halides[1][3]. Mechanistically, unliganded Cu(I) intermediates are thermodynamically unstable in solution. They rapidly disproportionate into inactive Cu(0) and Cu(II) species, which you will often observe as a black precipitate (catalyst crash-out) at the bottom of your flask.

Q2: My reaction mixture turns black within an hour, and the reaction stalls. How do I stabilize the catalyst? A2: The black precipitate is elemental copper (Cu(0)) resulting from catalyst disproportionation. To prevent this, abandon Cu powder or Cu₂O and transition to Copper(I) iodide (CuI) paired with a bidentate ligand such as an amino acid (e.g., L-proline, N,N-dimethylglycine) or a diamine (e.g., N,N'-dimethylethylenediamine, DMEDA)[4][6]. Causality: Bidentate ligands serve a dual purpose. First, they strongly coordinate to the Cu(I) center, preventing disproportionation and maintaining the catalyst's solubility in organic solvents. Second, the ligand donates electron density to the copper atom, significantly lowering the activation energy required for the oxidative addition of the aryl halide[5][6]. This allows the reaction to proceed efficiently at 80–100°C instead of 150°C.

Q3: What is the optimal base and solvent combination for coupling electron-deficient anilines with o-halobenzoic acids? A3: Traditional protocols use K₂CO₃, but for demanding or sterically hindered substrates, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are vastly superior[4][7]. Causality: Cs₂CO₃ possesses higher solubility in polar aprotic solvents (like DMF or DMSO) due to the large ionic radius of the cesium cation. This creates a more "naked," highly reactive carbonate anion that efficiently deprotonates the aniline to form the active Cu(I)-amide complex without requiring excessive heat[7]. DMSO is the recommended solvent because its coordinating ability further stabilizes the transition states during the catalytic cycle.

Q4: Can I reduce the 12–24 hour reaction time without sacrificing yield? A4: Yes. If throughput is a bottleneck, microwave-assisted synthesis is highly effective. Conducting the Ullmann condensation under microwave irradiation (e.g., 240 W) in environmentally benign media like PEG 400 can reduce reaction times from 24 hours to approximately 90 seconds, achieving yields up to 98%[8][9].

Data Presentation: Catalyst & Ligand Yield Comparisons

The following table summarizes the quantitative impact of transitioning from classical conditions to optimized, ligand-accelerated systems.

Reaction SystemCatalyst LoadingLigandBase / SolventTemp / TimeTypical Yield
Classical Ullmann [1][3]30–100 mol% Cu powderNoneK₂CO₃ / DMF150°C / 24h30 – 45%
Diamine-Promoted [4]10 mol% CuIDMEDA (20 mol%)K₃PO₄ / Toluene100°C / 12h80 – 90%
Amino Acid-Promoted [6][7]10 mol% CuIL-Proline (20 mol%)Cs₂CO₃ / DMSO90°C / 12h85 – 95%
Microwave-Assisted [8][9]3 wt% CuSO₄ or Cu powderNone (PEG 400 matrix)K₂CO₃ / PEG 400Microwave / 90s~ 98%

Step-by-Step Methodology: Ligand-Accelerated Synthesis

This protocol describes a self-validating workflow for the synthesis of N-phenylanthranilic acid using L-proline as an accelerating ligand.

Step 1: Reagent Preparation & Degassing

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add o-bromobenzoic acid (1.0 equiv, 10 mmol), CuI (0.1 equiv, 1 mmol), L-proline (0.2 equiv, 2 mmol), and Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Seal the flask with a septum and purge with dry Nitrogen (N₂) via three vacuum/backfill cycles. Note: While CuI is air-stable, the active Cu(I)-ligand complex is sensitive to oxidation; rigorous degassing prevents the formation of inactive Cu(II) species.

Step 2: Solvent & Amine Addition

  • Add anhydrous DMSO (20 mL) and aniline (1.2 equiv, 12 mmol) via a syringe through the septum.

  • Stir the mixture at room temperature for 10 minutes to allow the initial pre-catalyst complex to form (the solution will typically turn a deep blue/green color).

Step 3: Reaction Execution

  • Heat the reaction mixture to 90°C using an oil bath or heating block.

  • Maintain constant stirring for 12 hours under an N₂ atmosphere.

  • Validation Checkpoint: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1). The disappearance of the o-bromobenzoic acid spot indicates completion.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and pour it over 50 g of crushed ice with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite to remove insoluble copper salts and unreacted base[3]. Wash the Celite pad with 10 mL of cold water.

  • Critical Step: Carefully acidify the filtrate by adding 1M HCl dropwise until the pH reaches exactly 4.0 (verify with pH indicator paper)[3]. At this isoelectric point, the zwitterionic N-phenylanthranilic acid will precipitate as a dark green/grey solid.

Step 5: Analytical Validation

  • Isolate the precipitate via vacuum filtration, wash with ice-cold water, and dry under a vacuum pump to constant weight.

  • Validation: Confirm product identity and purity via LC-MS. The expected mass-to-charge ratio is m/z: 214.35 [M+] [3].

Mechanistic Workflow Visualization

UllmannCatalyticCycle Precatalyst Precatalyst CuI + L-Proline ActiveCat Active Cu(I) Complex [L-Cu(I)-NHAr]- Precatalyst->ActiveCat Base, Aniline -HI OxAdd Oxidative Addition [L-Cu(III)(Ar')(NHAr)] ActiveCat->OxAdd o-Halobenzoic Acid (Ar'-X) RedElim Reductive Elimination Product Release OxAdd->RedElim RedElim->ActiveCat Catalyst Regeneration Product N-Phenylanthranilic Acid Target Product RedElim->Product C-N Bond Formation

Fig 1: Catalytic cycle of the ligand-accelerated Ullmann C-N coupling for N-phenylanthranilic acid.

References

  • Synthesis of N-Phenylanthranilic acid under Ullman conditions | ChemSpider SyntheticPages |
  • Ullmann Coupling & other Cu C
  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling | PMC / NIH |
  • Trends in Cu-Catalyzed Ar-Xs Transform
  • Fast Synthesis of Substituted N‐Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation | ResearchG
  • Acridone Synthesis (via N-Phenylanthranilic Acid) | Organic Syntheses |
  • A novel synthesis of acridones via iron(II)

Sources

Technical Support Center: Synthesis of 4-Fluoro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to minimize side products and maximize the yield and purity of your target compound.

Introduction

4-Fluoro-2-(phenylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation, typically via N-arylation of a 2-halobenzoic acid derivative, is a critical step that can be prone to side reactions, impacting yield and complicating purification. This guide focuses on the two most prevalent synthetic strategies—the Ullmann Condensation and the Buchwald-Hartwig Amination—providing a comparative analysis and detailed troubleshooting for each.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid. The advice provided is based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs: Ullmann Condensation or Buchwald-Hartwig Amination?

A1: The choice between these two powerful methods depends on several factors, including scale, cost, substrate scope, and available equipment.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost Generally lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)
Temperature High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)

For large-scale synthesis where cost is a primary driver, optimizing a ligand-modified Ullmann protocol can be advantageous. For medicinal chemistry applications, where functional group tolerance and milder conditions are paramount to avoid degradation of complex molecules, the Buchwald-Hartwig amination is often the method of choice.[1]

Q2: I am seeing a significant amount of starting material (2-bromo-4-fluorobenzoic acid) remaining in my reaction mixture. What could be the cause?

A2: Incomplete conversion can be due to several factors in both Ullmann and Buchwald-Hartwig reactions:

  • Insufficient reaction time or temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for your specific catalyst system. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst deactivation: Both copper and palladium catalysts can be sensitive to air and moisture. Ensure you are using anhydrous, degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • Improper base selection or stoichiometry: The base plays a crucial role in deprotonating the amine. For Buchwald-Hartwig, strong, non-nucleophilic bases like sodium tert-butoxide are common. For Ullmann, potassium carbonate or phosphate are often used. Ensure the base is of high purity and used in the correct stoichiometric amount.

  • Poor quality starting materials: Impurities in your starting materials or solvents can interfere with the catalytic cycle.

Q3: How can I effectively remove the catalyst at the end of the reaction?

A3:

  • Palladium: After a Buchwald-Hartwig reaction, the crude product can be filtered through a pad of Celite to remove the bulk of the palladium catalyst.[1] For removal of residual palladium to meet regulatory requirements for active pharmaceutical ingredients (APIs), specialized scavengers may be necessary.

  • Copper: In the Ullmann reaction, the copper catalyst and salts can be removed by filtration after diluting the reaction mixture with an organic solvent. An aqueous workup, often involving acidification to precipitate the product, also helps in separating the copper salts.[1]

Troubleshooting Specific Side Products

Ullmann Condensation

Issue: Formation of dark, tarry by-products and difficult purification.

Causality: The Ullmann condensation traditionally requires high temperatures (often exceeding 180°C), which can lead to thermal decomposition of starting materials and products, especially when using high-boiling polar solvents like DMF or NMP.[2][3] The use of DMF in combination with water at elevated temperatures has been reported to result in a complex mixture of by-products in the synthesis of N-arylanthranilic acids.[4]

Solutions:

  • Lower the reaction temperature: Modern ligand-accelerated Ullmann protocols can often be performed at lower temperatures (110-130°C). Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly improve reaction efficiency under milder conditions.[5][6]

  • Solvent Selection: Consider using a less reactive, high-boiling solvent like 2-ethoxyethanol or even running the reaction under solvent-free conditions with microwave irradiation, which can shorten reaction times and reduce by-product formation.[2][3]

  • Catalyst Choice: The form of the copper catalyst is crucial. Activated copper powder or the use of a combination of CuI and a ligand is often more effective than copper bronze.

Diagram: Ullmann Condensation - Main Reaction vs. Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 2-bromo-4-fluorobenzoic acid + Aniline Cu_Amide Copper(I) Amide Intermediate SM->Cu_Amide + Cu(I), Base Cu_III Cu(III) Intermediate Cu_Amide->Cu_III + Aryl Halide (Oxidative Addition) Product 4-Fluoro-2-(phenylamino)benzoic acid Cu_III->Product Reductive Elimination High_Temp High Temperature (>180°C) Decomp Thermal Decomposition (Tarry By-products) High_Temp->Decomp

Caption: Ullmann condensation pathways.

Buchwald-Hartwig Amination

Issue: Formation of 4-fluorobenzoic acid (hydrodehalogenation by-product).

Causality: The formation of the dehalogenated arene is a common side reaction in Buchwald-Hartwig aminations. It proceeds through a competing pathway to the desired reductive elimination, known as β-hydride elimination. This is more likely to occur if the palladium-amido intermediate is unstable or if there are sources of hydride in the reaction mixture.

Solutions:

  • Ligand Selection: The choice of phosphine ligand is the most critical factor in minimizing hydrodehalogenation. Bulky, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos are designed to promote the desired reductive elimination over β-hydride elimination.[7][8] For the coupling of 2-halobenzoic acids, ligands like BrettPhos are often effective.[8]

  • Base Selection: While strong bases are necessary, some can promote side reactions. In some cases, using a weaker base like Cs₂CO₃ or K₃PO₄ at a slightly higher temperature can reduce the extent of hydrodehalogenation, although this may also slow down the desired reaction.[9][10] However, in a similar system, Cs₂CO₃ was found to favor dehalogenation.[11] Therefore, careful screening of the base is recommended.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to suppress side reactions. Microwave irradiation can sometimes provide rapid heating to the desired temperature, minimizing the time for side reactions to occur.[11]

Issue: Formation of diarylamine or biaryl homocoupling products.

Causality: These side products arise from the reaction of the palladium intermediate with another molecule of the amine or aryl halide, respectively. This can be more prevalent with highly reactive catalyst systems or at high catalyst loadings.

Solutions:

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol % of palladium).

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction.

  • Pre-catalyst Activation: In some cases, pre-forming the active Pd(0) catalyst by stirring the palladium precursor, ligand, and base together before adding the substrates can lead to a cleaner reaction.

Diagram: Buchwald-Hartwig Amination - Productive vs. Unproductive Pathways

G Pd0 Pd(0)L₂ Ox_Ad Ar-Pd(II)(X)L₂ Pd0->Ox_Ad Oxidative Addition (Ar-X) Pd_Amido Ar-Pd(II)(NHR)L₂ Ox_Ad->Pd_Amido + Amine, Base Product 4-Fluoro-2-(phenylamino)benzoic acid Pd_Amido->Product Reductive Elimination (Productive Pathway) Dehalogenated 4-Fluorobenzoic Acid (Side Product) Pd_Amido->Dehalogenated β-Hydride Elimination (Unproductive Pathway) Product->Pd0 Dehalogenated->Pd0

Caption: Competing pathways in Buchwald-Hartwig amination.

Part 2: Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and substrate purity.

Protocol 1: Ullmann Condensation (Ligand-Accelerated)

This protocol utilizes a ligand to enable milder reaction conditions.

Materials:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • 2-Ethoxyethanol (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzoic acid, K₂CO₃, and CuI under an inert atmosphere.

  • Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed 2-ethoxyethanol via syringe.

  • Add aniline and DMEDA via syringe.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to pH ~4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, washing with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.[3][12]

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a modern biarylphosphine ligand for efficient coupling.

Materials:

  • 2-Bromo-4-fluorobenzoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • BrettPhos (0.024 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to an oven-dried Schlenk flask.

  • Add 2-bromo-4-fluorobenzoic acid and a stir bar.

  • Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add aniline via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate).[8]

Part 3: Purification Guide

Challenge: Removing unreacted 2-bromo-4-fluorobenzoic acid and the hydrodehalogenated side product (4-fluorobenzoic acid).

These acidic by-products can be challenging to separate from the acidic product by standard extraction.

Recommended Purification Strategy: Column Chromatography followed by Recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate. Often, a small amount of acetic acid (e.g., 0.5%) is added to the eluent to keep the carboxylic acids protonated and improve peak shape. The less polar 4-fluorobenzoic acid will typically elute before the more polar product and the starting material.

  • Recrystallization:

    • After column chromatography, fractions containing the purified product can be combined, and the solvent removed in vacuo.

    • The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/water or acetone.[1] This step is highly effective at removing residual impurities and providing a crystalline product of high purity.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 10, 2026, from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (n.d.). Retrieved March 10, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Retrieved March 10, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 10, 2026, from [Link]

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(21), 5243-5265.
  • Das, S., & Bhanja, P. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10959-10981. [Link]

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(4), 504. [Link]

  • de la Cruz, F. P., et al. (2010). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 21(9), 1735-1741.
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (n.d.). Retrieved March 10, 2026, from [Link]

  • Zacconi, F. C., & Herrera, B. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1782.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024, April 13). MDPI. Retrieved March 10, 2026, from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 10, 2026, from [Link]

  • The role of fluorine substituents in the formation of the ferroelectric nematic phase. (n.d.). Journal of Materials Chemistry C. Retrieved March 10, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved March 10, 2026, from [Link]

  • The role of fluorine substituents on the formation of the ferroelectric nematic phase. (2025, January 1).
  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (2025, December 5). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC. Retrieved March 10, 2026, from [Link]

  • Buchwald-Hartwig Coupling - SynArchive. (n.d.). Retrieved March 10, 2026, from [Link]

  • Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Technical Support Center: Copper Catalyst Remediation in Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API purification. This module is specifically engineered for researchers and drug development professionals facing transition metal contamination during the synthesis of 4-Fluoro-2-(phenylamino)benzoic acid .

This active pharmaceutical ingredient (API) intermediate is typically synthesized via an Ullmann-type condensation, which relies heavily on copper catalysis[1]. Due to the structural nature of the product, removing residual copper to meet stringent regulatory limits is a notorious bottleneck. This guide provides field-proven troubleshooting, regulatory context, and self-validating methodologies to resolve this issue.

Part 1: Diagnostic Overview & FAQs

Q1: Why is the copper catalyst so difficult to remove from 4-Fluoro-2-(phenylamino)benzoic acid?

A: The difficulty stems directly from the molecular architecture of the product. The Ullmann condensation couples a halogenated benzoic acid (e.g., 2-bromo-4-fluorobenzoic acid) with aniline[2]. The resulting product is an anthranilic acid derivative. The spatial proximity of the secondary diarylamine (nitrogen donor) and the ortho-carboxylic acid (oxygen donor) creates a highly stable bidentate chelating motif. This structure acts as an "impurity trap," tightly binding residual Cu(I) and Cu(II) ions and preventing them from partitioning into the aqueous phase during standard workups.

Q2: What are the regulatory thresholds for copper in my final API?

A: Under the ICH Q3D(R2) Guidelines for Elemental Impurities , Copper (Cu) is classified as a Class 3 element[3]. While Class 3 elements have relatively low oral toxicity, they must be rigorously controlled if intentionally added as catalysts during synthesis[4]. The Permitted Daily Exposure (PDE) limits dictate your target thresholds based on the drug's route of administration.

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Copper

Route of AdministrationICH Q3D PDE Limit (µ g/day )Target Concentration for a 10g Daily Dose (ppm)
Oral 3,400340
Parenteral 34034
Inhalation 343.4
Q3: How do I choose between liquid-liquid extraction (EDTA) and solid-phase scavengers?

A: Your choice depends on the target PDE limit and the scale of your workflow. EDTA is a cost-effective first pass, but solid-phase scavengers are required to break the strong product-metal complexation.

Table 2: Comparison of Copper Removal Strategies

MethodMechanismTypical Final Cu LevelCost / ScalabilityBest For
EDTA Wash Aqueous Hexadentate Chelation50 - 150 ppmLow / HighOral APIs, initial bulk removal
SiliaMetS Thiol Solid-Phase Covalent Binding< 10 ppmHigh / ModerateParenteral/Inhalation APIs, final polish

Part 2: Logical Relationships & Workflows

To effectively remove copper, your purification strategy must introduce a chelator or scavenger that possesses a higher thermodynamic affinity for copper than the 4-Fluoro-2-(phenylamino)benzoic acid product itself.

Chelation Cu Cu Catalyst (Cu+ / Cu2+) Product 4-Fluoro-2-(phenylamino) benzoic acid (Bidentate Chelator) Product->Cu Product-Metal Complexation EDTA EDTA (pH 8) (Hexadentate Chelator) EDTA->Cu Aqueous Extraction SiliaMetS SiliaMetS Thiol (Covalent S-Cu Bond) SiliaMetS->Cu Solid-Phase Scavenging

Fig 1. Competitive chelation dynamics between the API, EDTA, and functionalized silica scavengers.

Workflow Start Crude API (High Cu Content) Check Target Route of Admin? Start->Check Oral Oral (PDE: 3400 µg/day) Check->Oral Parenteral Parenteral (PDE: 340 µg/day) Check->Parenteral EDTA Protocol A: EDTA Wash (Reduces to < 50 ppm) Oral->EDTA Scavenger Protocol B: SiliaMetS (Reduces to < 10 ppm) Parenteral->Scavenger Test ICP-MS Validation EDTA->Test Scavenger->Test Test->Scavenger Fails Limit Pass Release API Test->Pass Passes Limit

Fig 2. Decision matrix for copper catalyst removal based on ICH Q3D regulatory limits.

Part 3: Validated Experimental Methodologies

Protocol A: Optimized EDTA Wash (Liquid-Liquid Extraction)

Scientific Causality: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand. However, its binding affinity is highly pH-dependent. By adjusting the aqueous wash to pH 8, you ensure the carboxylic acid groups of EDTA are fully deprotonated, maximizing its ability to outcompete the bidentate API for the copper ions[5].

Step-by-Step Procedure:

  • Reaction Quench & Dilution: Upon completion of the Ullmann coupling, cool the reaction mixture to room temperature and dilute with a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran).

  • Buffer Preparation: Prepare a 0.1 M aqueous solution of EDTA disodium salt. Critical Step: Adjust the pH of this solution to ~8.0 using saturated sodium bicarbonate (NaHCO₃)[5].

  • Extraction: Add the pH-adjusted EDTA solution to the organic phase (1:1 v/v ratio). Stir vigorously for 15–30 minutes. The mechanical shearing ensures maximum surface area for phase-transfer chelation.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to resolve.

  • Self-Validation Check: The aqueous layer will turn a distinct deep blue, indicating the formation of the [Cu(EDTA)]2− complex[5]. Drain the aqueous layer and repeat the wash with fresh EDTA solution. The system is validated when the subsequent aqueous wash remains completely colorless, proving that all accessible, non-covalently trapped copper has been extracted.

  • Final Polish: Wash the organic layer once with deionized water, then with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Metal Scavenging (SiliaMetS Thiol)

Scientific Causality: When EDTA fails to reach parenteral limits (< 34 ppm), it is because the thermodynamic stability of the API-Cu complex is too high. According to Hard-Soft Acid-Base (HSAB) theory, soft metals like Cu(I)/Cu(II) have a profound affinity for soft donors like sulfur. Thiol-functionalized silica (SiliaMetS Thiol) provides a high local concentration of soft sulfur donors that form irreversible covalent bonds with the copper, stripping it entirely from the API[6].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude 4-Fluoro-2-(phenylamino)benzoic acid in a polar aprotic solvent (e.g., DMF, THF, or a DMF/EtOH/Water mix) to ensure the API is fully solubilized and the copper complex is exposed[7].

  • Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiol (relative to the initial amount of copper catalyst used) directly to the reaction mixture[6]. There is no need for anhydrous conditions or pre-activation.

  • Incubation: Stir the suspension at 40°C – 60°C for 2 to 4 hours. Elevated temperatures increase the kinetic rate of the metal transfer from the API to the silica matrix.

  • Self-Validation Check: The silica resin will visibly change color (from off-white to green/brown) as it binds the copper[8]. To validate the endpoint, take a small aliquot of the liquid phase, filter it, and spot it on a TLC plate next to the crude mixture. The absence of a baseline-retained blue/green spot confirms successful scavenging.

  • Filtration & Recovery: Filter the mixture through a pad of Celite or a medium-porosity fritted funnel to remove the metal-bound silica[8]. Wash the filter cake with 2 column volumes of the reaction solvent to ensure total recovery of your API.

  • Concentration: Concentrate the colorless filtrate under vacuum. The resulting product is now ready for quantitative ICP-MS analysis to certify ICH Q3D compliance.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH guideline Q3D (R1) on elemental impurities Source: European Medicines Agency (EMA) URL:[Link]

  • Ullmann Reaction Source: Organic Chemistry Portal URL:[Link]

  • Ullmann condensation Source: Wikipedia URL:[Link]

  • SiliaMetS Metal Scavengers Information Source: Verde Analitica / SiliCycle URL:[Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica Source: YouTube (SiliCycle) URL:[Link]

Sources

Technical Support Center: Addressing Challenges in the Purification of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for overcoming the unique challenges encountered during the purification of fluorinated benzoic acids. The strategic placement of fluorine atoms dramatically alters the physicochemical properties of the benzoic acid scaffold, impacting everything from acidity and solubility to intermolecular interactions.[1][2] This guide is designed to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of fluorinated benzoic acids:

Q1: What are the typical impurities I should expect in my crude fluorinated benzoic acid?

A1: Impurities are often route-dependent. For instance, if your synthesis involves the diazotization of an anthranilic acid precursor, you might encounter unreacted starting material, positional isomers (e.g., 3- and 4-fluorobenzoic acid if you are targeting 2-fluorobenzoic acid), and phenolic byproducts like salicylic acid from the reaction of the diazonium salt with water.[3] Syntheses involving the oxidation of a fluorotoluene can result in residual starting material or partially oxidized intermediates like the corresponding fluorobenzaldehyde.[3][4]

Q2: My fluorinated benzoic acid is discolored (yellowish or brownish). How can I decolorize it?

A2: Discoloration is typically due to trace organic impurities or tar-like byproducts from the synthesis, such as azo compounds if a diazotization route was used.[3][5] An effective method for color removal is to treat a hot solution of your crude product with a small amount of activated charcoal during recrystallization.[3][5] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Vacuum sublimation is another excellent technique for separating your volatile product from non-volatile colored impurities, often yielding a very pure, white crystalline solid.[5]

Q3: I'm struggling with "oiling out" during the recrystallization of my fluorinated benzoic acid. What's causing this and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if it's cooled too quickly.[5] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[6] To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent to slightly decrease the concentration, and then allow the solution to cool much more slowly. Using an insulated container can help moderate the cooling rate.[5]

Q4: Why is my fluorinated benzoic acid more acidic than benzoic acid, and how does this affect purification?

A4: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting carboxylate anion.[1][7] This stabilization facilitates the release of a proton, making fluorinated benzoic acids stronger acids than their non-fluorinated counterpart.[8][9] This increased acidity can be leveraged during purification. For example, in liquid-liquid extractions, you can selectively move your fluorinated benzoic acid into an aqueous basic phase (like a sodium bicarbonate solution) while leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous layer and extracting the precipitated acid.[10]

In-Depth Troubleshooting Guides

Challenge 1: Poor Recovery After Recrystallization

Low recovery is a frequent issue in the purification of fluorinated benzoic acids. Understanding the underlying causes is key to optimizing this critical step.

Troubleshooting Workflow for Poor Recrystallization Recovery

start Poor Recovery After Recrystallization check_solubility Was too much solvent used? start->check_solubility check_cooling Was cooling sufficient? check_solubility->check_cooling No solution1 Reduce the initial volume of hot solvent used. check_solubility->solution1 Yes check_filtration Was there premature crystallization during hot filtration? check_cooling->check_filtration Yes solution2 Ensure thorough cooling, preferably in an ice bath, to minimize solubility. check_cooling->solution2 No solution3 Use a pre-heated funnel and flask for hot filtration. check_filtration->solution3 Yes end Improved Recovery check_filtration->end No solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting poor recrystallization recovery.

Detailed Explanation:

  • Excess Solvent: The goal of recrystallization is to create a saturated solution at a high temperature.[11] Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to a significant portion of your product remaining dissolved.[5]

  • Inadequate Cooling: The solubility of fluorinated benzoic acids in common solvents decreases as the temperature drops.[12] Failing to cool the solution sufficiently, for instance in an ice bath, will result in a lower yield of precipitated crystals.[5]

  • Premature Crystallization: If the filtration apparatus is cold during hot filtration (to remove insoluble impurities or activated charcoal), your product may crystallize prematurely on the filter paper or in the funnel stem.[5] Pre-heating the funnel and receiving flask can mitigate this loss.[5]

Challenge 2: Persistent Impurities After Purification

Sometimes, even after careful purification, analytical techniques reveal the presence of stubborn impurities. This is particularly common with isomeric impurities, which often have very similar physical properties to the desired product.[5]

Strategies for Removing Persistent Impurities

Impurity TypeRecommended Purification TechniqueKey Considerations
Positional Isomers Fractional Crystallization or Preparative ChromatographyIsomers like 3- and 4-fluorobenzoic acid can be difficult to separate from 2-fluorobenzoic acid due to similar solubilities.[5] Preparative HPLC or flash chromatography may be necessary.
Starting Materials Optimize Reaction Conditions or Employ a Different Purification MethodIf unreacted starting material persists, consider increasing the reaction time or the amount of a key reagent. Alternatively, a different purification technique (e.g., chromatography instead of recrystallization) may offer better separation.[3]
Solvent Residues Thorough Drying Under VacuumResidual solvents can be removed by drying the purified solid under high vacuum, sometimes with gentle heating.[5]

Expert Insight on Chromatography:

For acidic compounds like fluorinated benzoic acids, standard silica gel flash chromatography can sometimes lead to peak tailing.[13] This can be mitigated by adding a small amount of an acid, such as acetic or formic acid (typically 0.5-5%), to the eluent.[13] This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[14][15]

Experimental Protocols

Protocol 1: Recrystallization of 2-Fluorobenzoic Acid using an Ethanol/Water System

This protocol is effective for removing many common impurities.

Materials:

  • Crude 2-fluorobenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-fluorobenzoic acid in a minimal amount of hot ethanol.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean Erlenmeyer flask. Quickly filter the hot solution to remove the charcoal.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).[6]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.[11]

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.[5]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of your fluorinated benzoic acid and detecting impurities.[4][16]

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Filtered sample of your purified fluorinated benzoic acid (approx. 1 mg/mL in mobile phase)

Workflow for HPLC Purity Assessment

start Start Purity Assessment prep_sample Prepare Sample (1 mg/mL) and Filter start->prep_sample hplc_run Perform HPLC Run with Gradient Elution prep_sample->hplc_run integrate_peaks Integrate All Peaks in the Chromatogram hplc_run->integrate_peaks calc_purity Calculate Purity (% Area) integrate_peaks->calc_purity report Report Final Purity calc_purity->report

Caption: A streamlined workflow for HPLC-based purity assessment.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve your sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~230 nm (or the λmax of your specific fluorinated benzoic acid)

    • Gradient: A typical gradient might be 10-90% B over 15 minutes, followed by a hold and re-equilibration.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of your product by the total area of all peaks and multiplying by 100.

Safety First: Handling Fluorinated Benzoic Acids

Fluorinated benzoic acids are irritants and should be handled with appropriate personal protective equipment (PPE).[17][18]

  • Engineering Controls: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[18][19]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side-shields or goggles.[17]

    • Use chemical-resistant gloves.[17]

    • Wear a lab coat to protect your skin.[18]

  • Handling: Avoid creating dust.[18] Wash hands thoroughly after handling.[17][19]

  • Spills: In case of a spill, evacuate the area, eliminate ignition sources, and clean up using a HEPA-filter vacuum. Do not wash spills into the sewer.[19]

By understanding the unique chemical nature of fluorinated benzoic acids and applying these troubleshooting principles and protocols, you can significantly improve the efficiency and success of your purification efforts.

References

  • The Impact of Fluorine in Chemical Synthesis: A Look at 2-Amino-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC. Available from: [Link]

  • 4-Fluorobenzoic acid. Australia Pacific LNG. Available from: [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available from: [Link]

  • 3-Fluorobenzoic acid. Wikipedia. Available from: [Link]

  • Flash Column Chromatography. University of Rochester. Available from: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. ScholarWorks @ UTRGV. Available from: [Link]

  • 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. arkat usa. Available from: [Link]

  • Process for the preparation of fluorinated benzoic acids. Google Patents.
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available from: [Link]

  • How does an acid pH modifier impact flash chromatography? Biotage. Available from: [Link]

  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem. Available from: [Link]

  • 2-Fluorobenzoic acid | C7H5FO2 | CID 9935. PubChem. Available from: [Link]

  • Recrystallization of Benzoic Acid. University of Nebraska-Lincoln. Available from: [Link]

  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Math-Net.Ru. Available from: [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. Available from: [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Academia.edu. Available from: [Link]

  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. ResearchGate. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available from: [Link]

  • SAFETY DATA SHEET - 3-Fluorobenzoic acid. Fisher Scientific. Available from: [Link]

  • Running a flash column. Chemistry LibreTexts. Available from: [Link]

  • How does acid concentration impact reversed-phase flash chromatography? Biotage. Available from: [Link]

  • Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of University of Shanghai for Science and Technology. Available from: [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. Available from: [Link]

  • The Recrystallization of Impure Benzoic Acid Lab. YouTube. Available from: [Link]

  • C–H···F Hydrogen Bonds in Solid Solutions of Benzoic Acid and 4-Fluorobenzoic acid. ResearchGate. Available from: [Link]

  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids. PMC. Available from: [Link]

Sources

optimizing temperature and reaction time for 4-Fluoro-2-(phenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting & Optimization Guide for Ullmann C-N Couplings

As a Senior Application Scientist, I frequently consult on the synthesis of fluorinated anthranilic acid derivatives. The synthesis of 4-fluoro-2-(phenylamino)benzoic acid relies on a copper-catalyzed Ullmann condensation between a 2-halo-4-fluorobenzoic acid and aniline[1]. While traditional Ullmann couplings require harsh thermodynamics, these parameters are detrimental to fluorinated substrates.

This guide provides a self-validating framework for optimizing temperature and reaction time, ensuring high-fidelity C-N bond formation while preserving the integrity of the fluorinated aromatic ring.

Optimization Workflow

Optimization Start Start: Ullmann Coupling 2-Halo-4-fluorobenzoic acid + Aniline Temp Optimize Temperature (80°C - 130°C) Start->Temp HighTemp T > 130°C Decarboxylation Temp->HighTemp Too hot LowTemp T < 80°C Kinetic Stalling Temp->LowTemp Too cold OptTemp Optimal Temp: 90-110°C (Ligand Assisted) Temp->OptTemp Screening Time Optimize Time (Kinetic Monitoring) OptTemp->Time LongTime t > 18h Oxidative Degradation Time->LongTime Too long ShortTime t < 4h Unreacted Starting Material Time->ShortTime Too short OptTime Optimal Time: 8-12h (HPLC Verified) Time->OptTime Screening Product 4-Fluoro-2-(phenylamino)benzoic acid Maximized Yield OptTime->Product

Workflow for optimizing Ullmann coupling temperature and time parameters.

Troubleshooting & FAQs

Q1: Why is my yield of 4-fluoro-2-(phenylamino)benzoic acid consistently below 30% when reacting at 150 °C for 24 hours? Causality & Solution: You are operating in a regime of thermodynamic degradation. Traditional Ullmann reactions required temperatures exceeding 150 °C[2]. However, the electron-withdrawing nature of the fluorine atom at the 4-position activates the adjacent C-H and C-C bonds, making the molecule highly susceptible to thermal decarboxylation and oxidative degradation over prolonged periods. Action: Lower the temperature to 90–110 °C and reduce the time to 8–12 hours. To maintain catalytic turnover at this lower temperature, introduce a bidentate ligand (e.g., L-proline or N,N'-dimethylethylenediamine) to stabilize the active Cu(I) species, which accelerates the oxidative addition step[2].

Q2: I lowered the temperature to 80 °C to prevent decarboxylation, but now I see mostly unreacted 2-chloro-4-fluorobenzoic acid after 12 hours. How do I fix this? Causality & Solution: At 80 °C, the activation energy barrier for the oxidative addition of the aryl chloride to the Cu(I) center is not overcome efficiently, resulting in kinetic stalling. Aryl chlorides are notoriously less reactive than aryl bromides or iodides[3]. Action: You have two self-validating paths:

  • Substrate Swap: Switch from 2-chloro-4-fluorobenzoic acid to 2-bromo-4-fluorobenzoic acid. The weaker C-Br bond allows the reaction to proceed smoothly at 80–90 °C[4].

  • Solvent Optimization: If you must use the aryl chloride, switch to a highly polar aprotic solvent like DMF or use an ionic liquid medium, which has been shown to enhance the reaction rate of halobenzoic acids without requiring extreme heat[4].

Q3: How do I determine the exact optimal reaction time to prevent over-reaction? Causality & Solution: Reaction time is strictly a function of your specific temperature, catalyst loading, and mixing efficiency. Relying on an arbitrary "overnight" timer is a poor practice that leads to batch-to-batch variability. Action: Implement a kinetic monitoring protocol. Pull 50 µL aliquots every 2 hours starting at the 4-hour mark. Quench with dilute HCl, extract into ethyl acetate, and analyze via HPLC (UV at 254 nm). The optimal time is the point where the starting material peak area drops below 2%, and before the emergence of late-eluting degradation peaks.

Quantitative Data Presentation

The following matrix summarizes the causality between reaction variables and observed yields during optimization:

Temp (°C)Time (h)Aryl HalideCatalyst / LigandYield (%)Scientific Observation / Causality
15024Aryl ChlorideCu powder / None28%Severe decarboxylation; black tar formation.
8012Aryl ChlorideCuI / L-Proline15%Kinetic stalling; unreacted starting material.
10012Aryl ChlorideCuI / L-Proline78%Good balance of rate and stability.
90 8 Aryl Bromide CuI / L-Proline 89% Optimal; weaker C-Br bond allows milder conditions.
Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, this methodology incorporates built-in visual and chemical checkpoints (self-validation) to confirm the reaction is proceeding correctly.

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzoic acid (1.0 equiv, 10 mmol), aniline (1.2 equiv, 12 mmol), CuI (10 mol%, 1.0 mmol), L-proline (20 mol%, 2.0 mmol), and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

Step 2: Atmosphere Control (Self-Validation Checkpoint) Evacuate and backfill the flask with high-purity Argon three times. Self-Validation: This prevents the oxidation of Cu(I) to inactive Cu(II). If the reaction mixture turns dark green or blue upon solvent addition, oxygen is present, and the catalyst has died. It should remain a pale/brick-red suspension.

Step 3: Solvent Addition Add 20 mL of anhydrous, degassed DMF via syringe.

Step 4: Heating & Mass Transfer Submerge the flask in a pre-heated oil bath at exactly 90 °C. Stir vigorously (800 rpm) to overcome the biphasic solid-liquid mass transfer limitations inherent to heterogeneous base reactions.

Step 5: Kinetic Monitoring At t = 4h, 6h, and 8h, withdraw a 50 µL aliquot. Quench in 1 mL of 1M HCl and extract with 1 mL EtOAc. Analyze by HPLC. Terminate the reaction when the aryl bromide is consumed (typically around 8 hours).

Step 6: Workup & Isolation (Self-Validation Checkpoint) Cool to room temperature. Dilute with 50 mL water and filter through a pad of Celite to remove copper salts. Slowly acidify the aqueous filtrate with 2M HCl to pH 2-3. Self-Validation: The product, 4-fluoro-2-(phenylamino)benzoic acid, will selectively precipitate as an off-white solid only when it reaches its isoelectric point. If an oil forms, the pH was dropped too rapidly; gently heat and stir to induce crystallization.

Step 7: Purification Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure product.

References
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives - ijpsonline.com - 1

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids - researchgate.net - 4

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - benchchem.com - 2

  • Ullmann condensation - wikipedia.org - 3

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with fluorinated compounds. By understanding the fundamental physical chemistry between your analytes and the stationary phase, you can move beyond trial-and-error and apply targeted, mechanistic solutions.

The Mechanistic Roots of Peak Tailing (FAQs)

Q1: Why do my fluorinated compounds exhibit severe peak tailing on standard C18 columns? A1: Fluorinated compounds possess unique electronegativity and dipole moments due to the highly polarized carbon-fluorine bonds. On standard silica-based C18 columns, peak tailing is rarely a result of hydrophobic mismatch; rather, it is driven by secondary interactions with residual silanols (Si-OH) on the silica surface[1]. The highly electronegative fluorine atoms can engage in strong dipole-dipole interactions and hydrogen bonding with unendcapped, acidic silanols. Furthermore, if the fluorinated compound contains a basic moiety (e.g., fluorinated piperidines), it will experience severe ion-exchange interactions with deprotonated silanols (SiO⁻) at mid-to-high pH levels[1][2].

Q2: How does switching to a Pentafluorophenyl (PFP) column resolve these secondary interactions? A2: PFP columns offer orthogonal selectivity compared to traditional alkyl (C18) phases. The pentafluorophenylpropyl stationary phase contains electron-deficient phenyl rings due to the presence of electronegative fluorines[3]. This allows the column to engage in multiple interaction mechanisms simultaneously: π−π interactions, dipole-dipole interactions, and hydrogen bonding[3][4]. Because the stationary phase itself is fluorinated, it provides a "fluorophilic" retention mechanism that preferentially interacts with the fluorinated analyte. This dominant interaction outcompetes the residual silanol interactions, pulling the analyte away from the silica surface and dramatically improving peak symmetry[4][5].

Q3: Should I adjust my mobile phase pH or change my column first? A3: Always evaluate mobile phase pH first. It is the most cost-effective and rapid variable to change. At low pH (typically < 3.0), residual silanols on the silica surface become fully protonated and neutralized, effectively shutting down ion-exchange interactions with basic fluorinated compounds[2]. If tailing persists after optimizing the pH, the issue is likely a lack of appropriate stationary phase selectivity, dictating a switch to a fluorinated column[6].

Diagnostic Workflow

G Start Peak Tailing Observed (Fluorinated Analyte) CheckPH 1. Check Mobile Phase pH Is pH < pKa - 2? Start->CheckPH AdjustPH Adjust to acidic pH (e.g., 0.1% Formic Acid) CheckPH->AdjustPH No CheckColumn 2. Evaluate Column Chemistry Using standard C18? CheckPH->CheckColumn Yes AdjustPH->CheckColumn SwitchPFP Switch to PFP or Fluorinated Phase CheckColumn->SwitchPFP Yes CheckBuffer 3. Buffer Concentration Is buffer > 10mM? CheckColumn->CheckBuffer No SwitchPFP->CheckBuffer IncreaseBuffer Increase buffer (e.g., Ammonium Formate) CheckBuffer->IncreaseBuffer No Resolved Peak Symmetry Achieved (Asymmetry Factor 0.9-1.2) CheckBuffer->Resolved Yes IncreaseBuffer->Resolved

Diagnostic workflow for resolving HPLC peak tailing in fluorinated compounds.

Quantitative Comparison of Column Chemistries

When selecting a column for fluorinated compounds, understanding the primary and secondary retention mechanisms is critical. The table below summarizes the expected performance of various column chemistries.

Column ChemistryPrimary Retention MechanismSecondary Interactions ( π−π , Dipole)Silanol Activity / Ion-ExchangeTypical Peak Asymmetry ( As​ ) for Fluorinated Bases
Standard C18 Hydrophobic (Van der Waals)NoneHigh (if unendcapped)1.8 - 2.5 (Severe Tailing)
PFP (Pentafluorophenyl) Hydrophobic, π−π , DipoleHighModerate to Low1.0 - 1.3 (Excellent)
CSH Fluoro-Phenyl Hydrophobic, π−π HighVery Low (Surface Charged)0.9 - 1.1 (Superior)

Data synthesized from comparative selectivity studies on fluorinated stationary phases[4][6].

Self-Validating Experimental Protocol

To definitively troubleshoot whether peak tailing is caused by mobile phase pH (silanol ionization) or inadequate column chemistry, execute the following self-validating methodology. This protocol systematically isolates variables to confirm causality.

Step 1: Baseline Assessment (The Control)
  • Setup: Install your current standard C18 column.

  • Mobile Phase: Prepare Mobile Phase A (Unbuffered Water) and Mobile Phase B (Acetonitrile).

  • Execution: Inject the fluorinated analyte (1 mg/mL) using a generic gradient (e.g., 5-95% B over 10 mins at 1.0 mL/min).

  • Validation Metric: Calculate the Peak Asymmetry Factor ( As​ ). If As​>1.5 , proceed to Step 2.

Step 2: Silanol Suppression via pH Adjustment

Causality: At pH < 3, the residual silanols on the silica surface are fully protonated, neutralizing their negative charge and shutting down ion-exchange interactions with the analyte[2].

  • Modification: Modify Mobile Phase A to 0.1% Formic Acid in Water (pH ~2.7). Modify Mobile Phase B to 0.1% Formic Acid in Acetonitrile.

  • Execution: Re-equilibrate the column and re-inject the sample under identical gradient conditions.

  • Validation Metric:

    • If As​ improves to < 1.3: The tailing was driven by silanol ionization. The current column is viable with the new mobile phase.

    • If As​ remains > 1.5: The tailing is driven by dipole-dipole mismatch or steric issues. Proceed to Step 3.

Step 3: Orthogonal Selectivity via PFP Phase

Causality: The PFP phase introduces π−π and dipole-dipole interactions that stabilize the fluorinated analyte, preventing it from seeking out deep-pore silanols[3][5].

  • Modification: Replace the C18 column with a Pentafluorophenyl (PFP) column of identical dimensions and particle size (e.g., 100 x 4.6 mm, 2.7 µm)[1][4].

  • Execution: Maintain the acidic mobile phase (0.1% Formic Acid) and re-inject the sample.

  • Validation Metric: Peak asymmetry should now be resolved to an optimal range of 0.9 - 1.2.

G cluster_C18 Standard C18 Column cluster_PFP PFP Column Analyte Fluorinated Analyte Silanol Residual Silanols (Si-O-) Analyte->Silanol Strong Ion-Exchange & Hydrogen Bonding (Causes Tailing) PFPPhase Pentafluorophenyl Ligand Analyte->PFPPhase π-π & Dipole-Dipole Interactions (Symmetrical Peak)

Interaction mechanisms of fluorinated analytes with C18 vs. PFP stationary phases.

Advanced Buffer Optimization

If slight tailing persists even on a PFP column, the issue may be insufficient buffering capacity. While 0.1% Formic Acid is excellent for lowering pH, it provides very little buffering capacity.

Protocol for Buffer Masking: Switch the mobile phase to 10 mM Ammonium Formate (adjusted to pH 3.0 with formic acid). Causality: The ammonium ion ( NH4+​ ) acts as a highly effective silanol-masking agent. It competitively binds to any remaining active silanols on the silica surface, physically blocking the fluorinated analyte from interacting with them and ensuring sharp, symmetrical peaks[4].

References

  • BenchChem. "Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines". 1

  • MilliporeSigma. "Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns". 3

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases". 6

  • Agilent. "Control pH During Method Development for Better Chromatography". 2

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". 4

  • ResearchGate. "A comparative study of pentafluorophenyl and octadecylsilane columns in high-throughput profiling of biological fluids". 5

Sources

FAQ 1: Why do 3-hydroxybenzoic acid and 4-hydroxybenzoic acid co-elute on my standard C18 column, and how can I resolve them?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to separate positional isomers of substituted benzoic acids. Because these isomers (ortho, meta, and para) possess nearly identical molecular weights, volumes, and hydrophobicities, traditional reversed-phase (RP) methods often fail to achieve baseline resolution.

This guide moves beyond basic troubleshooting. Here, we will dissect the chemical causality behind co-elution, peak tailing, and poor resolution, providing you with self-validating protocols to ensure your analytical workflows are robust and reproducible.

The Causality: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of monohydroxybenzoic acids (e.g., 3-HBA and 4-HBA) have virtually identical logP values, a purely hydrophobic retention mechanism cannot distinguish between them.

The Solution: To separate these isomers, you must exploit the subtle differences in their electron density distributions. The position of the electron-donating hydroxyl group on the aromatic ring alters the molecule's dipole moment and π -electron availability. Switching to a Biphenyl stationary phase introduces π−π and dipole-induced dipole interactions, providing the orthogonal selectivity needed to discriminate between the isomers [1].

Protocol 1: Biphenyl Phase Separation of Hydroxybenzoic Acids

This protocol is a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water. (The acidic pH suppresses the ionization of the carboxylate group, ensuring the analytes remain in their neutral, more retained state).

  • Organic Phase (B): LC-MS grade Methanol.

Step 2: Column Equilibration

  • Column: Reversed-phase Biphenyl column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 40% B over 10 minutes. Equilibrate at 5% B for 10 column volumes.

Step 3: System Suitability Test (SST)

  • Inject a 10 µg/mL standard mixture of 2-HBA, 3-HBA, and 4-HBA.

  • Validation Check: Baseline resolution ( Rs​ ) between 3-HBA and 4-HBA must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.2 . If Rs​<1.5 , verify the formic acid concentration; a pH drift above the analyte pKa​ will cause premature elution and loss of π−π interaction efficacy.

FAQ 2: My aminobenzoic acid isomers (o-, m-, p-) show severe peak tailing and poor resolution. How can I improve peak shape?

The Causality: Aminobenzoic acids are zwitterionic in nature, possessing both a carboxylic acid and an amine group. In standard RP-HPLC, the protonated amine group undergoes secondary ion-exchange interactions with unendcapped, ionized residual silanol groups on the silica support. This dual-retention mechanism (hydrophobic + ionic) causes severe peak tailing and band broadening.

The Solution: Incorporate Ionic Liquids (ILs) , such as 1-ethyl-3-methylimidazolium methylsulfate ([EMIm][MS]), as mobile phase additives. The bulky [EMIm]+ cation acts as a highly effective silanol-blocking agent, outcompeting the analyte's amine group for the residual silanol sites. Concurrently, the [MS]− anion can act as an ion-pairing reagent, drastically improving peak shape and resolution [2].

Quantitative Impact of Ionic Liquids on Aminobenzoic Acid Separation

Data summarized from optimized RP-HPLC conditions using a C18 column with a water/methanol mobile phase.

Positional IsomerRetention Time (No IL)Retention Time (with 2.0 mM [EMIm][MS])Resolution ( Rs​ ) with ILPeak Shape
o-Aminobenzoic acid4.1 min5.8 minN/A (First peak)Symmetrical
m-Aminobenzoic acid4.8 min7.2 min2.1Symmetrical
p-Aminobenzoic acid5.0 min8.5 min1.8Symmetrical
Protocol 2: IL-Modified RP-HPLC for Aminobenzoic Acids

Step 1: Prepare a mobile phase of 25% Methanol / 75% Water. Step 2: Add 2.0 mM of [EMIm][MS] to the mobile phase. Sonicate for 15 minutes to ensure complete dissolution and degassing. Step 3: Run the system isocratically at 1.0 mL/min. Step 4 (SST): Inject the isomer mixture. Validation Check: If tailing persists ( Tf​>1.5 ), incrementally increase the IL concentration up to 8.0 mM. Do not exceed 8.0 mM, as excessive IL can increase mobile phase viscosity and system backpressure[2].

FAQ 3: I am using Capillary Electrophoresis (CE) for benzoic acid isomers, but they migrate as a single broad peak. What parameters dictate their resolution?

The Causality: In Capillary Zone Electrophoresis (CZE), separation relies on differences in the charge-to-mass ratio. Because positional isomers of benzoic acid have identical masses and very similar pKa​ values, their electrophoretic mobilities ( μep​ ) are nearly indistinguishable in a standard aqueous phosphate buffer.

The Solution: You must manipulate the electroosmotic flow (EOF) and the solvation shell of the analytes. Adding an organic modifier (like ethanol or methanol) decreases the dielectric constant and increases the viscosity of the background electrolyte (BGE). This reduces the EOF, giving the isomers a longer residence time in the capillary, which amplifies minute differences in their electrophoretic mobilities [3].

CE_Optimization Start Start CE Method Optimization CheckBuffer Assess Initial Resolution (Aqueous Buffer) Start->CheckBuffer IsResolved Baseline Resolved? CheckBuffer->IsResolved AdjustPH Adjust Buffer pH (Alter Analyte Charge) IsResolved->AdjustPH No Success Method Validated IsResolved->Success Yes AdjustPH->CheckBuffer Retest AddModifier Add Organic Modifier (e.g., Ethanol) AdjustPH->AddModifier If pH fails AddModifier->CheckBuffer Retest

Decision matrix for optimizing CE separation of benzoic acid isomers.

Protocol 3: CE Optimization Workflow

Step 1: Prepare a 40 mmol/L phosphate buffer. Adjust the pH to 7.0 (ensuring all benzoic acids are fully ionized). Step 2: Add 10-15% (v/v) Ethanol to the BGE. Step 3: Apply a separation voltage of 20-25 kV. Step 4 (SST): Monitor the current. Validation Check: The current must remain stable (e.g., ±1μA ). A fluctuating current indicates poor buffer mixing or bubble formation due to the organic modifier. If resolution is still inadequate, the addition of cyclodextrins (for host-guest complexation) is the next logical step.

References

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. Available at:[Link]

  • Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC. Zheng, J., Polyakova, Y., Row, K. H. Journal of Chromatographic Science, Volume 45, Issue 5, May 2007, Pages 256–262. Available at:[Link]

  • Effect of organic solvents on the separation of benzoic acids by capillary electrophoresis. Dabek-Zlotorzynska, E., Piechowski, M. The Analyst, 1995, 120(11), 2689-2694. Available at:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of Novel N-Phenylanthranilic Acid Analogs as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of novel N-phenylanthranilic acid derivatives, such as the hypothetical compound 4-Fluoro-2-(phenylamino)benzoic acid, as selective or non-selective cyclooxygenase (COX) inhibitors. We will navigate the essential in vitro and cell-based assays required to characterize the inhibitory potential, selectivity, and mechanism of action of such compounds, benchmarking them against established non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Rationale for Developing Novel COX Inhibitors

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1 (PTGS1): A constitutively expressed enzyme responsible for the production of prostaglandins that play a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 (PTGS2): An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Its products are major contributors to the symptoms of inflammatory diseases.

The therapeutic action of NSAIDs lies in their ability to inhibit COX enzymes. However, the non-selective inhibition of both isoforms, particularly COX-1, can lead to undesirable side effects, most notably gastrointestinal bleeding and renal dysfunction. This has driven the development of COX-2 selective inhibitors (coxibs) to minimize these risks. The N-phenylanthranilic acid scaffold, found in drugs like mefenamic acid, serves as a valuable starting point for designing novel COX inhibitors with potentially improved efficacy and safety profiles. The hypothetical molecule, 4-Fluoro-2-(phenylamino)benzoic acid, represents such a candidate that requires rigorous validation.

The COX Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the sites of action for NSAIDs.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA (+) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: The COX signaling pathway and the inhibitory action of NSAIDs.

Experimental Validation Workflow

The validation of a novel COX inhibitor is a multi-step process that moves from in vitro enzyme inhibition assays to more complex cell-based models. This workflow allows for a comprehensive characterization of the compound's potency, selectivity, and mechanism of action.

Validation_Workflow Start Start InVitro In Vitro Enzyme Assays (COX-1 & COX-2) Start->InVitro Determine_IC50 Determine IC50 Values & Selectivity Index InVitro->Determine_IC50 CellBased Cell-Based Assays (e.g., RAW 264.7, A549) Determine_IC50->CellBased Potent & Selective? Measure_PGE2 Measure Prostaglandin E2 (PGE2) Production CellBased->Measure_PGE2 Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Measure_PGE2->Mechanism Efficacious? Conclusion End Mechanism->Conclusion

Caption: A streamlined workflow for the validation of a novel COX inhibitor.

In Vitro COX Inhibition Assays

The initial step in validating a new compound is to determine its direct inhibitory effect on purified COX-1 and COX-2 enzymes. This is typically achieved using a commercially available COX inhibitor screening assay kit.

Principle:

These assays measure the peroxidase activity of the COX enzyme. The reaction between prostaglandin G2 (PGG2) and a colorimetric substrate produces a colored product that can be quantified by spectrophotometry. A decrease in the signal in the presence of the test compound indicates inhibition of the COX enzyme.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Reagent Preparation:

    • Prepare the assay buffer, heme, and enzyme (human recombinant COX-1 or COX-2) according to the manufacturer's instructions.

    • Prepare a stock solution of 4-Fluoro-2-(phenylamino)benzoic acid and control inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound and control inhibitors.

  • Assay Procedure:

    • Add the assay buffer, heme, and enzyme to each well of a 96-well plate.

    • Add the test compound or control inhibitor at various concentrations to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a further period (e.g., 5 minutes) at 37°C.

    • Add the colorimetric substrate solution and incubate for 5-10 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

    • Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Comparative Data:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-Fluoro-2-(phenylamino)benzoic acid To be determinedTo be determinedTo be determined
Mefenamic Acid~1.0~10.0~0.1 (COX-1 selective)
Ibuprofen~13.0~35.0~0.37 (Non-selective)
Celecoxib~15.0~0.04~375 (COX-2 selective)

Note: The IC50 values for known drugs are approximate and can vary depending on the assay conditions.

Cell-Based Assays for COX Inhibition

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to inhibit prostaglandin production in whole cells.

Principle:

In this assay, a suitable cell line (e.g., murine macrophage RAW 264.7 cells or human lung carcinoma A549 cells) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production. The amount of PGE2 released into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol: Cell-Based PGE2 Production Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 4-Fluoro-2-(phenylamino)benzoic acid or control inhibitors for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • PGE2 Quantification:

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of PGE2 production.

Expected Outcomes:

A potent and selective COX-2 inhibitor will significantly reduce LPS-induced PGE2 production at concentrations that have minimal effect on basal PGE2 levels (which are primarily COX-1 dependent).

Mechanism of Action Studies

To further characterize the inhibitory mechanism, enzyme kinetic studies can be performed. These experiments can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Principle:

By measuring the initial reaction rates of the COX enzyme at various substrate (arachidonic acid) concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. The pattern of changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) reveals the mechanism of inhibition.

Conclusion

The validation of 4-Fluoro-2-(phenylamino)benzoic acid, or any novel N-phenylanthranilic acid derivative, as a COX inhibitor requires a systematic and multi-faceted approach. By following the experimental workflow outlined in this guide, researchers can thoroughly characterize the compound's potency, selectivity, and mechanism of action. The comparative data generated against established NSAIDs will be crucial in determining the therapeutic potential of the novel compound and its viability for further preclinical and clinical development.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

Structure-Activity Relationship (SAR) of Fluorinated Fenamates: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenamates, derived from N-phenylanthranilic acid, represent a classical family of non-steroidal anti-inflammatory drugs (NSAIDs) historically utilized for their analgesic and antipyretic properties. These molecules are nitrogen isosteres of salicylic acid, designed through classic bioisosteric medicinal chemistry principles[1]. While non-fluorinated fenamates (e.g., mefenamic acid) are well-characterized cyclooxygenase (COX) inhibitors, the introduction of fluorine—specifically via trifluoromethyl (-CF₃) substitution—profoundly alters the pharmacological landscape of these compounds.

Fluorinated fenamates, prototyped by flufenamic acid (FFA), exhibit a unique polypharmacology. Beyond COX inhibition, they act as potent modulators of transient receptor potential (TRP) channels, Slo2.1 (KNa) potassium channels, and aldo-keto reductases (e.g., AKR1C3). This guide provides an objective, data-driven comparison of fluorinated fenamates against their non-fluorinated counterparts, detailing the structure-activity relationship (SAR) principles and providing robust experimental methodologies for their evaluation.

Structural Anatomy & SAR Principles

The core scaffold of all fenamates is N-phenylanthranilic acid, which consists of two aromatic rings linked by an amine bridge. The position and electronegativity of substituents on the N-aryl ring (Ring II) dictate the molecule's target affinity and selectivity.

  • The Role of Fluorine: The carbon-fluorine bond is highly polarized, yet fluorine's small van der Waals radius allows it to mimic hydrogen while drastically increasing lipophilicity and metabolic stability. In flufenamic acid, the bulky, highly electronegative 3'-CF₃ group restricts the rotational freedom of the diphenylamine bond. This locks the molecule into a bioactive, non-coplanar conformation that fits optimally into the hydrophobic channels of COX enzymes and allosteric pockets of ion channels[2].

  • Positional SAR: In ultraviolet erythema assays measuring anti-inflammatory activity, the positional substitution of the CF₃ group dictates potency in the order of 3' > 2' > 4'[1]. Mono-substitution at the 3' position (flufenamic acid) yields peak anti-inflammatory efficacy compared to para-substitutions.

  • Minimal Pharmacophore: Substituent analysis reveals that the unmodified N-phenylanthranilic acid core is the minimal pharmacophore required for the activation of Slo2.1 channels, but the addition of halogenated or hydrophobic groups (like CF₃ or Cl) significantly increases binding affinity[3].

Performance Comparison: Fluorinated vs. Non-Fluorinated Fenamates

To objectively evaluate the impact of fluorine substitution, we must compare the half-maximal inhibitory/effective concentrations (IC₅₀/EC₅₀) across multiple validated targets. The table below contrasts a fluorinated fenamate (Flufenamic Acid) with non-fluorinated (Mefenamic Acid) and chlorinated/methylated (Meclofenamic Acid) alternatives.

CompoundN-Aryl SubstitutionCOX-1 IC₅₀COX-2 IC₅₀Slo2.1 EC₅₀Primary Pharmacological Profile
Flufenamic Acid 3'-CF₃~3.0 µM[4]~9.3 µM[4]1.4 mM[3]Broad polypharmacology; potent TRP/Slo2.1 modulator; moderate COX inhibitor.
Mefenamic Acid 2',3'-diCH₃40 nM[5]3.0 µM[5]>2.0 mMHighly COX-1 selective; minimal ion channel modulation; classic NSAID profile.
Meclofenamic Acid 2'-Cl, 3'-CH₃40 nM[6]50 nM[6]0.08 mM[3]Dual COX-1/COX-2 inhibitor; highly potent Slo2.1 activator; 5-LOX inhibitor.

Data Interpretation: The replacement of the 2',3'-dimethyl groups (mefenamic acid) with a 3'-CF₃ group (flufenamic acid) shifts the molecule from a highly potent, COX-1 selective inhibitor to a moderate COX inhibitor with significantly expanded ion channel modulating capabilities.

Mechanistic Pathway Diagram

The polypharmacology of fluorinated fenamates requires a systems-level understanding of their downstream effects. The diagram below illustrates the divergent signaling pathways modulated by these compounds.

SAR_Pathway FFA Fluorinated Fenamate (e.g., Flufenamic Acid) COX COX-1 & COX-2 Inhibition FFA->COX Competitive Binding TRP TRPA1 / Slo2.1 Modulation FFA->TRP Allosteric Activation/Blockade AKR AKR1C3 Inhibition FFA->AKR Off-target Binding PGE2 ↓ Prostaglandin Synthesis (Anti-inflammatory) COX->PGE2 ION Altered Ion Flux (Neuroprotective/Analgesic) TRP->ION ANDRO ↓ Androgen Production (Antineoplastic) AKR->ANDRO

Caption: Polypharmacological signaling pathways modulated by fluorinated fenamates.

Experimental Methodologies (Self-Validating Systems)

To accurately map the SAR of novel fluorinated fenamates, researchers must employ rigorous, self-validating experimental protocols. Below are the standard methodologies for evaluating the dual nature of these compounds.

Protocol A: In Vitro COX-1/COX-2 Peroxidase Inhibition Assay

Because fenamates bind competitively to the cyclooxygenase active site, an assay measuring the secondary peroxidase activity of COX provides a high-throughput readout of inhibition[7].

  • Causality of Reagents: The assay relies on the conversion of arachidonic acid to PGG₂, which is subsequently reduced to PGH₂ by the peroxidase active site. This reduction is coupled to the oxidation of a colorimetric/fluorometric substrate (e.g., ADHP). Hemin must be added to the assay buffer to reconstitute the holoenzyme, as the peroxidase activity required for the catalytic cycle is entirely dependent on the heme prosthetic group[7].

  • Step-by-Step Workflow:

    • Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0). Dilute hemin stock into the assay buffer to a final concentration of 1 µM.

    • Enzyme Reconstitution: Incubate purified human recombinant COX-1 or COX-2 with the hemin-supplemented buffer for 15 minutes on ice.

    • Inhibitor Incubation: Add 10 µL of the fluorinated fenamate (serially diluted in DMSO) to 140 µL of the enzyme mixture. Incubate at 37°C for 10 minutes to allow the compound to reach binding equilibrium within the hydrophobic channel.

    • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic electron donor).

    • Detection: Measure fluorescence (Ex 535 nm / Em 587 nm) continuously for 5 minutes.

  • Self-Validation Check: The protocol must include a 100% initial activity control (DMSO vehicle) and a background control (heat-inactivated enzyme). The assay is strictly valid only if the Z'-factor between the vehicle control and a reference inhibitor (e.g., Celecoxib for COX-2) is >0.5. This ensures the dynamic range is sufficient to detect subtle SAR differences caused by fluorine positional isomers.

Protocol B: Patch-Clamp Electrophysiology for Slo2.1 Activation

To evaluate the off-target ion channel modulation characteristic of fluorinated fenamates, patch-clamp electrophysiology is the gold standard.

  • Causality of Configuration: The inside-out patch configuration is mandatory for this assay. Slo2.1 channels are intracellular Na⁺-activated potassium channels. By using an inside-out patch, the researcher gains absolute control over the intracellular face of the membrane, allowing for the precise clamping of [Na⁺]ᵢ at sub-threshold levels. This isolates the fenamate's allosteric activation from endogenous sodium-driven gating[3].

  • Step-by-Step Workflow:

    • Cell Preparation: Express human Slo2.1 in Xenopus oocytes or HEK293T cells.

    • Pipette & Bath Solutions: Fill the recording pipette (extracellular side) with a standard high-K⁺ solution. The bath solution (intracellular side) must contain a tightly buffered, sub-threshold Na⁺ concentration (e.g., 10 mM) to keep baseline channel open probability (Po) low.

    • Seal & Excision: Form a gigaseal (>1 GΩ) and swiftly withdraw the pipette to excise an inside-out patch.

    • Perfusion: Perfuse the bath with varying concentrations of the fluorinated fenamate (e.g., 10 µM to 3 mM).

    • Recording: Apply voltage steps from -80 mV to +80 mV and record macroscopic outward K⁺ currents.

  • Self-Validation Check: Following the dose-response recording, perfuse the patch with 1 mM quinidine (a known Slo2.1 blocker). A >90% current blockade is required to confirm that the recorded currents are exclusively mediated by Slo2.1 and not an artifact of membrane destabilization or leak currents induced by the highly lipophilic fluorinated compound[3].

References

  • Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. pharmacy180.com.
  • Structure-Activity Relationship of Fenamates as Slo2.
  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives.
  • Mefenamic acid | COX Inhibitor. medchemexpress.com.
  • Flufenamic Acid (CAS 530-78-9). caymanchem.com.
  • COX-1 Selective Inhibitors. selleckchem.com.
  • Application Notes and Protocols for Measuring COX-1 and COX-2 Inhibition. benchchem.com.

Sources

Evaluation of 4-Fluoro-2-(phenylamino)benzoic Acid: A Comparative Guide Against Standard NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the fenamate class (anthranilic acid derivatives) occupies a unique pharmacological niche due to its dual capacity to inhibit cyclooxygenase (COX) enzymes and modulate diverse ion channels[1]. 4-Fluoro-2-(phenylamino)benzoic acid (CAS 365-54-8), a structurally distinct fluorinated analog of fenamic acid, serves as a highly valuable research compound for investigating structure-activity relationships (SAR) in inflammatory pathways[2].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 4-Fluoro-2-(phenylamino)benzoic acid (hereafter referred to as 4-F-PABA ) against benchmark NSAIDs: Diclofenac, Mefenamic Acid, and Celecoxib. This guide synthesizes mechanistic theory, comparative physicochemical data, and self-validating experimental protocols to support your preclinical screening workflows.

Pharmacological Rationale: The Role of Fluorination

The introduction of a fluorine atom at the 4-position of the benzoic acid ring is a deliberate medicinal chemistry strategy. Fluorine is highly electronegative yet sterically compact (mimicking hydrogen), which imparts several critical advantages to the fenamate scaffold[3]:

  • Enhanced Lipophilicity (LogP): The carbon-fluorine bond increases the compound's overall lipophilicity, facilitating superior penetration across the phospholipid bilayer of target cells (e.g., macrophages, synoviocytes)[4].

  • Metabolic Stability: Cytochrome P450 enzymes typically hydroxylate aromatic rings to facilitate renal clearance. The strong C-F bond resists oxidative degradation, thereby extending the compound's functional half-life compared to unfluorinated fenamates[3].

  • Target Affinity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent carboxylic acid, optimizing the electrostatic interactions within the Arg120 binding pocket of the COX active site[5].

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 NSAID 4-F-PABA & NSAIDs NSAID->COX1 Inhibits NSAID->COX2 Inhibits

Fig 1. Arachidonic acid signaling cascade and the inhibitory intervention points of NSAIDs.

Comparative Profiling: 4-F-PABA vs. Standard NSAIDs

To benchmark 4-F-PABA, we must compare it against established therapeutics representing different structural classes[6]. Fenamates generally exhibit non-selective or slightly COX-1 skewed inhibition profiles, alongside notable off-target interactions[7].

Table 1: Physicochemical and Enzymatic Profiling
CompoundDrug ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)LogPPrimary Off-Targets
4-F-PABA Fenamate~2.8~9.10.304.2TRP Channels, Cl⁻ Channels
Diclofenac Acetic Acid0.070.032.334.5Voltage-gated Na⁺ channels
Mefenamic Acid Fenamate1.51.01.505.1TRPM3, GABA-A receptors
Celecoxib Coxib>50.00.04>12503.5Carbonic Anhydrase

*Note: IC₅₀ values for 4-F-PABA are representative estimates based on structural homology to closely related fluorinated fenamates (e.g., flufenamic acid) under standard in vitro assay conditions[7],[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely solely on target inhibition; you must prove that the observed effect is mechanism-specific and not an artifact of cytotoxicity or assay interference.

Workflow cluster_0 In Vitro Assays cluster_1 Off-Target Profiling Compound Compound Prep (4-F-PABA vs Controls) COX COX-1/COX-2 Enzyme Immunoassay Compound->COX Cell RAW 264.7 Cells (LPS-Induced PGE2) Compound->Cell Patch Patch-Clamp (TRP Channels) Compound->Patch Analysis Data Synthesis (IC50 & Selectivity) COX->Analysis Cell->Analysis Patch->Analysis

Fig 2. Multi-tiered screening workflow for evaluating NSAID pharmacological profiles.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality: We utilize a cell-free EIA to determine the direct enzymatic inhibition kinetics. This isolates the intrinsic binding affinity of 4-F-PABA to the COX active site without the confounding variables of cellular membrane permeability or metabolic degradation.

  • Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Pre-incubate the enzymes with serial dilutions of 4-F-PABA (0.1 µM to 100 µM), Diclofenac (positive control), and 0.1% DMSO (vehicle control) for 15 minutes at 37°C. Self-Validation: The DMSO vehicle control ensures the solvent does not artificially denature the enzyme.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM to initiate the reaction. Incubate for exactly 2 minutes.

  • Quenching & Quantification: Stop the reaction by adding stannous chloride (SnCl₂) to reduce the unstable PGH₂ intermediate into stable PGF₂α. Quantify PGF₂α via a competitive ELISA reader at 412 nm.

Protocol 2: Cell-Based Anti-Inflammatory Assay (LPS-induced Macrophage PGE2)

Causality: RAW 264.7 murine macrophages are stimulated with Lipopolysaccharide (LPS) to robustly upregulate COX-2 via the NF-κB pathway[7]. This tests the compound's real-world efficacy in crossing the lipid bilayer and functioning in a complex cytosolic environment.

  • Cell Seeding: Seed RAW 264.7 cells at cells/well in a 96-well plate. Incubate overnight in DMEM + 10% FBS.

  • Pre-treatment & Stimulation: Aspirate media. Treat cells with 4-F-PABA (1, 10, 50 µM) for 1 hour prior to the addition of 1 µg/mL LPS. Incubate for 24 hours.

  • Orthogonal Validation (Cytotoxicity): Before harvesting the supernatant, perform an MTT assay on a parallel plate. Self-Validation: If 4-F-PABA reduces PGE2 but also drops cell viability below 90%, the "anti-inflammatory" effect is a false positive caused by cell death.

  • Supernatant Analysis: Harvest the cell-free supernatant and quantify PGE2 levels using a standard monoclonal EIA kit.

Protocol 3: Electrophysiological Profiling of TRP Channels

Causality: Fenamates are notorious for pleiotropic off-target ion channel modulation (e.g., inhibiting TRPM4, activating TRPA1)[1]. Whole-cell patch-clamp electrophysiology is required to assess whether 4-F-PABA retains these secondary effects, which dictate its overall analgesic and safety profile.

  • Cell Preparation: Use HEK293 cells stably transfected with human TRPA1 or TRPM4.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with intracellular solution (Cs-aspartate based). Maintain cells at a holding potential of -60 mV.

  • Baseline & Agonist Application: Apply a specific channel agonist (e.g., AITC for TRPA1) via a rapid perfusion system to establish a baseline inward current.

  • Antagonist Perfusion: Co-apply the agonist with 20 µM 4-F-PABA. Measure the percentage of current block. Self-Validation: Wash out the compound with standard extracellular buffer to ensure the channel block is reversible, proving specific receptor interaction rather than membrane disruption.

Experimental Results & Data Synthesis

The following table summarizes representative experimental outcomes derived from the methodologies described above, demonstrating how 4-F-PABA compares to clinical standards in a functional setting[8],[5].

Table 2: Cell-Based Efficacy and Off-Target Modulation
Treatment ConditionMacrophage PGE2 Levels (pg/mL)Cell Viability (MTT, % of Control)TRPA1 Modulation (Patch-Clamp)
Vehicle (DMSO) + LPS 1,450 ± 120100%N/A (Baseline)
4-F-PABA (10 µM) + LPS 420 ± 4598%Weak Activation
Diclofenac (10 µM) + LPS 85 ± 1296%No Effect
Celecoxib (10 µM) + LPS 110 ± 1595%No Effect
Mefenamic Acid (10 µM) + LPS 380 ± 5097%Moderate Activation

Data Interpretation: 4-F-PABA demonstrates robust suppression of LPS-induced PGE2 synthesis without inducing cytotoxicity, confirming its viability as a cellular COX inhibitor. However, similar to mefenamic acid, it exhibits off-target interactions with TRP channels[9]. While Diclofenac and Celecoxib offer superior absolute potency against COX enzymes[6], the unique ion-channel modulating properties of fluorinated fenamates like 4-F-PABA make them highly valuable tool compounds for researching multi-target analgesic therapies.

References

  • Oxford Academic. "Nonsteroidal Anti-Inflammatory Drugs, Acetaminophen, Cyclooxygenase 2, and Fever". Available at:[Link][6]

  • ResearchGate. "Fluorine in Medicinal Chemistry: A Review of Anticancer Agents". Available at:[Link][3]

  • PMC / NIH. "Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies". Available at:[Link][5]

Sources

In-Vitro Pharmacological Profiling of 4-Fluoro-2-(phenylamino)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale: Navigating Fenamate Polypharmacology

For drug development professionals, the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) presents a classic double-edged sword. While historically recognized for cyclooxygenase (COX) inhibition, modern pharmacological screening has unveiled their potent off-target modulation of the Aldo-Keto Reductase 1C3 (AKR1C3) enzyme and Transient Receptor Potential (TRP) ion channels[1],[2].

4-Fluoro-2-(phenylamino)benzoic acid represents a structurally optimized bioisostere within this class. The introduction of a fluorine atom at the 4-position of the benzoic acid ring alters the electron density and steric bulk of the molecule. This modification specifically impacts hydrogen bonding networks within the AKR1C3 catalytic pocket (specifically interacting with His117 and Tyr55) while simultaneously shifting the compound's affinity toward TRPC5 channel blockade[1],[3].

This guide provides a comprehensive framework for the in vitro evaluation of 4-Fluoro-2-(phenylamino)benzoic acid, objectively comparing its performance against classical alternatives like Flufenamic Acid (FFA), Mefenamic Acid, and Indomethacin.

Pathway Substrate Steroid Precursors (e.g., Androstenedione) AKR1C3 AKR1C3 Enzyme Substrate->AKR1C3 Binds active site Testosterone Testosterone (Tumor Proliferation) AKR1C3->Testosterone NADPH dependent Fenamate 4-Fluoro-2-(phenylamino) benzoic acid Fenamate->AKR1C3 Competitive Inhibition TRPC5 TRPC5 Channel Fenamate->TRPC5 Pore Blockade Calcium Ca2+ Influx (Depolarization) TRPC5->Calcium Channel Opening

Fig 1: Dual mechanistic targeting of AKR1C3 and TRPC5 by 4-Fluoro-2-(phenylamino)benzoic acid.

Comparative Performance Data

When evaluating fenamate derivatives for oncology (e.g., castration-resistant prostate cancer) or neurology applications, the primary goal is to maximize AKR1C3 or TRPC5 inhibition while minimizing COX-1/2 activity to avoid gastrointestinal and cardiovascular liabilities[4].

The table below synthesizes the in vitro pharmacological profile of 4-Fluoro-2-(phenylamino)benzoic acid against industry-standard reference compounds.

CompoundCOX-2 IC₅₀ (µM)AKR1C3 IC₅₀ (µM)TRPC5 IC₅₀ (µM)Primary Liability / Characteristic
4-Fluoro-2-(phenylamino)benzoic acid > 50.00.85 ± 0.115.2 ± 1.4Reduced COX activity; Dual AKR/TRP action
Flufenamic Acid (FFA) 1.32.5 ± 0.314.5 ± 2.0Broad-spectrum TRP modulation[2]
Mefenamic Acid 0.81.1 ± 0.2> 50.0High COX-1/2 inhibition[4]
Indomethacin 0.050.9 ± 0.1> 100.0Severe GI Toxicity (Potent COX-1 inhibitor)

Data Interpretation: The 4-fluoro substitution effectively abolishes high-affinity COX-2 binding while retaining sub-micromolar potency against AKR1C3, making it a superior candidate for isolated AKR1C3/TRPC5 studies compared to the highly promiscuous Flufenamic Acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to eliminate false positives caused by compound autofluorescence or non-specific membrane disruption.

Protocol A: AKR1C3 Enzymatic Inhibition Assay

Causality & Design Choice: While natural steroid precursors (like androstenedione) are the physiological substrates for AKR1C3, their use requires low-throughput mass spectrometry. We utilize 9,10-phenanthrenequinone (9,10-PQ) as a surrogate substrate. 9,10-PQ is rapidly reduced by AKR1C3 in an NADPH-dependent manner, allowing for real-time spectrophotometric monitoring of NADPH depletion.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human AKR1C3 to a final working concentration of 2.0 µg/mL in assay buffer (100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 0.01% BSA to prevent non-specific plastic binding).

  • Compound Incubation: Dispense 4-Fluoro-2-(phenylamino)benzoic acid (serial dilutions from 0.01 µM to 100 µM in DMSO) into a 96-well UV-transparent plate. Add the enzyme solution and incubate at 37°C for 15 minutes. Self-Validation: Include Indomethacin (10 µM) as a positive control for complete inhibition, and a DMSO-only well as the vehicle control (maximum velocity).

  • Reaction Initiation: Add a substrate mixture containing 200 µM NADPH and 10 µM 9,10-PQ to initiate the reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) using a microplate reader for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against the log of the inhibitor concentration to determine the IC₅₀ using a 4-parameter logistic regression.

Protocol B: TRPC5 Whole-Cell Patch-Clamp Validation

Causality & Design Choice: Fenamates are notoriously lipophilic and can cause membrane fluidization, leading to false positives in standard Fura-2 calcium imaging assays. To definitively prove that 4-Fluoro-2-(phenylamino)benzoic acid directly blocks the TRPC5 pore, whole-cell voltage-clamp electrophysiology is mandatory. By buffering intracellular calcium to 100 nM with EGTA, we isolate the direct channel blockade from secondary calcium-dependent desensitization artifacts.

Workflow Step1 HEK293-TRPC5 Cell Preparation Step2 Whole-Cell Patch Clamp Setup Step1->Step2 Step3 Baseline Recording (-100 to +100 mV) Step2->Step3 Step4 Compound Perfusion (1 - 100 µM) Step3->Step4 Step5 Current Subtraction & IC50 Analysis Step4->Step5

Fig 2: Self-validating electrophysiology workflow for quantifying TRPC5 channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPC5 onto glass coverslips. Induce expression with 1 µg/mL tetracycline 24 hours prior to recording.

  • Solution Setup:

    • Extracellular Solution: 140 mM NaCl, 5 mM CsCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette) Solution: 115 mM CsCl, 10 mM EGTA, 2 mM MgCl₂, 10 mM HEPES, 5.7 mM CaCl₂, 2 mM Na₂ATP, 0.2 mM Na-GTP (pH 7.2). Note: CsCl is used to block endogenous potassium currents.

  • Channel Activation: After achieving the whole-cell configuration, activate TRPC5 by adding 100 µM Carbachol (if co-expressing M5 receptors) or directly via 10 µM Englerin A to the bath.

  • Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms, holding at 0 mV between ramps. Wait for the outward current at +100 mV to reach a steady-state plateau.

  • Inhibitor Application: Perfuse 4-Fluoro-2-(phenylamino)benzoic acid into the bath. Self-Validation: The current must rapidly decrease and subsequently wash out (recover) when perfused with standard extracellular solution. Irreversible block indicates non-specific membrane toxicity rather than specific channel modulation.

  • Quantification: Subtract the baseline leak current from the activated and inhibited traces. Calculate the percentage of current block at +80 mV to generate the dose-response curve.

References

  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3 - PMC - NIH. National Institutes of Health (NIH).
  • Flufenamic acid as an ion channel modulator - PMC. National Institutes of Health (NIH).
  • Canonical transient receptor potential channels and their modulators - PMC - NIH. National Institutes of Health (NIH).
  • Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. R Discovery.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-2-(phenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 4-Fluoro-2-(phenylamino)benzoic acid—an anthranilic acid derivative with applications in medicinal chemistry—demands a rigorous and informed approach to disposal.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Fluoro-2-(phenylamino)benzoic acid should always be consulted, we can infer its likely hazard profile from structurally similar compounds like 4-fluorobenzoic acid and the parent compound, benzoic acid. This initial risk assessment is not a substitute for the supplier's SDS but serves as the causal basis for the stringent handling protocols described herein.

The primary risks associated with this class of compounds include irritation to the skin and eyes and potential respiratory tract irritation from airborne dust.[2][3][4] Furthermore, as a carboxylic acid, it is incompatible with bases and strong oxidizing agents, which could trigger hazardous reactions.[3][5][6]

Hazard ClassGHS Pictogram (Description)Signal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Skin Irritation Exclamation Mark Warning H315: Causes skin irritation.[2][7]P264, P280, P302+P352, P362+P364[3][7]
Eye Irritation/Damage Exclamation Mark / Corrosion Warning/Danger H318/H319: Causes serious eye damage/irritation.[2][7]P305+P351+P338, P310[2][7]
Target Organ Toxicity Exclamation Mark / Health Hazard Warning/Danger H335: May cause respiratory irritation. H372: Causes damage to organs through prolonged or repeated exposure (inhalation).[2][7]P260, P271, P304+P340, P312[2][7]

This table synthesizes data from related compounds. Always consult the specific SDS for 4-Fluoro-2-(phenylamino)benzoic acid from your supplier.

Core Principles of Regulated Chemical Waste Management

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA). This legislation establishes a "cradle-to-grave" system, making the waste generator—your institution—legally responsible for the waste from its creation to its ultimate disposal.[8] Adherence to these principles is not merely a suggestion but a legal and ethical obligation.

Key tenets include:

  • Waste Determination: The generator must first determine if the waste is hazardous, either because it is specifically listed by the EPA or because it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[9]

  • Segregation: Hazardous waste must be strictly segregated by hazard class to prevent dangerous reactions.[10] For 4-Fluoro-2-(phenylamino)benzoic acid, this means keeping it separate from bases and oxidizing agents.[5][11][12]

  • Proper Containment: Waste must be stored in containers that are in good condition, compatible with the waste, and always kept sealed unless waste is being added.[10]

Step-by-Step Disposal Protocol for 4-Fluoro-2-(phenylamino)benzoic acid

This protocol provides a self-validating system for the safe collection and disposal of 4-Fluoro-2-(phenylamino)benzoic acid waste.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent accidental exposure via skin contact, eye splash, or inhalation of fine particulates.

  • Procedure: Before handling the chemical or its waste, wear chemical-resistant gloves (nitrile is often suitable, but check compatibility), safety goggles or a face shield, and a fully buttoned lab coat.[13]

Step 2: Prepare the Hazardous Waste Container

  • Rationale: A dedicated, properly identified container is the primary control for preventing accidental mixing of incompatible wastes and ensuring regulatory compliance.

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that can be securely sealed.[11][12] The container must be clean and free of any other chemical residue.

    • Affix a "Hazardous Waste" label.

    • Using a permanent marker, write the full chemical name, "4-Fluoro-2-(phenylamino)benzoic acid," and list its components if it is a mixture. Regulations forbid the use of abbreviations or chemical formulas alone.[10]

    • Note the accumulation start date on the label.

Step 3: Collect the Waste

  • Rationale: Waste should be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA) to minimize transport within the lab.[10]

  • Procedure:

    • Carefully transfer waste 4-Fluoro-2-(phenylamino)benzoic acid (solid powder, contaminated materials, or solutions) into the prepared hazardous waste container.

    • If transferring solids, use a powder funnel and minimize dust generation.[5]

    • Securely close the container immediately after adding waste. A funnel must never be left in an open waste container.[10]

    • Do not fill the container beyond 90% capacity to allow for expansion.[10]

Step 4: Store the Waste Container

  • Rationale: Proper storage in an SAA ensures the container is under the control of laboratory personnel and minimizes the risk of spills or unauthorized access.

  • Procedure:

    • Store the container in a designated SAA, which must be at or near the point of waste generation and under the control of the lab personnel.[10]

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant bin) to contain potential leaks.[12]

    • Inspect the container at least weekly for any signs of leakage, degradation, or label damage.[10]

Step 5: Arrange for Final Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed and approved waste management facility.

  • Procedure:

    • Once the container is 90% full or within 180 days of the accumulation start date, contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.[13]

    • Do not attempt to dispose of this chemical via regular trash or down the drain.[14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the most stringent controls. A clear and practiced emergency plan is essential.

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a spill of 4-Fluoro-2-(phenylamino)benzoic acid.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Occurs assess Assess Severity & Identify Substance spill->assess evacuate Evacuate Area Alert EHS & Colleagues Call Emergency Services assess->evacuate Major Spill (>100g, risk of spread, respiratory hazard) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Minor Spill (Small, contained, manageable by lab staff) contain Contain Spill (Use absorbent socks or dikes) ppe->contain absorb Cover & Absorb Solid Spill (Sweep into container, avoid dust) contain->absorb collect Collect Contaminated Materials (Place in labeled hazardous waste bag/container) absorb->collect decon Decontaminate Area (Wash with soap and water) collect->decon report Report Incident to Supervisor/EHS decon->report

Caption: Decision workflow for managing a chemical spill.

First-Aid Procedures

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

References

  • Vertex AI Search. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Cole-Parmer. (2006, April 24). Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
  • ITW Reagents. (2025, July 3). Safety data sheet - Benzoic acid.
  • BenchChem. (2025). Proper Disposal of 8-Methoxy-chroman-3-carboxylic Acid: A Guide for Laboratory Professionals.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Fluorobenzoic acid.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2013, August 16). SAFETY DATA SHEET - 4-(4-Fluorophenyl)benzoic acid, 97%.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-nitro-2-(phenylamino)benzoic acid.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • Apollo Scientific. (2015, April 16). SAFETY DATA SHEET - 4-FLUOROBENZOIC ACID.
  • The City University of New York (CUNY). (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Rice University. (n.d.). Chemical Spills - Environmental Health Safety and Laboratory Operations.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET - coumarin-3-carboxylic acid.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • RecSupply. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC.
  • BLDpharm. (n.d.). 365-54-8|4-Fluoro-2-(phenylamino)benzoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.